4'-Bromo-2-(4-fluorophenyl)acetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHOHVUUDBKYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558095 | |
| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107028-32-0 | |
| Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0): Current Knowledge and Synthetic Insights
Foreword: This technical guide addresses 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0), a diaryl ketone of interest to researchers in medicinal chemistry and drug discovery. It is crucial to inform the reader that this compound is a specialized research chemical for which detailed, publicly available experimental data—including specific synthesis protocols, comprehensive analytical spectra, and definitive application notes—is limited. This guide, therefore, serves to consolidate the available information, provide expert insights into its probable synthesis and characteristics based on established chemical principles, and clearly delineate the current knowledge gaps.
Compound Identification and Physicochemical Properties
This compound is a substituted deoxybenzoin derivative. The structure features a 4-bromophenyl group bonded to the carbonyl carbon and a 4-fluorophenyl group attached to the alpha-carbon. This arrangement of halogenated aromatic rings makes it a valuable and reactive building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 107028-32-0 | [1] |
| Molecular Formula | C₁₄H₁₀BrFO | [1] |
| Molecular Weight | 293.13 g/mol | [1] |
| Exact Mass | 291.99 g/mol | [1] |
| Density (Predicted) | 1.45 g/cm³ | [1] |
| Boiling Point (Predicted) | 387.6°C at 760 mmHg | [1] |
| Flash Point (Predicted) | 188.2°C | [1] |
| Refractive Index (Predicted) | 1.592 | [1] |
| XLogP3 (Predicted) | 4 | [1] |
Note: The properties listed above, apart from molecular formula and weight, are computationally predicted and should be confirmed by experimental analysis.
Synthesis Strategy: The Friedel-Crafts Acylation Approach
The most logical and field-proven approach involves the reaction of bromobenzene with 4-fluorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Mechanistic Rationale
The causality behind this synthetic choice is twofold:
-
Activation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-fluorophenylacetyl chloride, polarizing the C-Cl bond and generating a highly reactive acylium ion. This acylium ion is the key electrophile that will attack the aromatic ring.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of bromobenzene acts as a nucleophile, attacking the electrophilic acylium ion. The bromine atom on bromobenzene is an ortho-, para-directing deactivator. Due to the steric hindrance from the bromine atom, the para-substituted product (4'-Bromoacetophenone core) is typically the major isomer formed.[2]
The reaction concludes with the deprotonation of the resulting arenium ion intermediate, which restores aromaticity and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of catalyst is often required as it complexes with the product ketone.
Generalized Experimental Protocol (Illustrative)
The following protocol is based on well-established procedures for Friedel-Crafts acylations, such as the synthesis of 4-bromoacetophenone, and should be adapted and optimized for the specific synthesis of the title compound.[2][3]
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (e.g., 1.2 to 1.5 molar equivalents) and an inert solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Cool the suspension in an ice-water bath to 0-5°C.
Step 2: Formation of Acylium Ion
-
Dissolve 4-fluorophenylacetyl chloride (1.0 molar equivalent) in the chosen inert solvent and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 5°C.
Step 3: Acylation
-
Once the acyl chloride addition is complete, add bromobenzene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture, again ensuring the temperature remains low.
-
After the addition, allow the reaction to stir at room temperature for several hours until completion (monitoring by TLC or GC-MS is recommended).
Step 4: Work-up and Purification
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.[2]
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with additional solvent (e.g., DCM).
-
Combine the organic extracts and wash sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from a suitable solvent (such as ethanol or a hexane/ethyl acetate mixture) or by column chromatography.[4]
Synthesis Workflow Diagram
Sources
A Technical Guide to the Molecular Structure and Synthetic Utility of 4'-Bromo-2-(4-fluorophenyl)acetophenone
Abstract: This technical guide provides a comprehensive analysis of 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS No: 107028-32-0), a strategically designed halogenated deoxybenzoin derivative. We will dissect its molecular architecture, detailing the distinct roles of its three key functional components: the reactive ketone, the versatile bromophenyl moiety, and the medicinally relevant fluorophenyl group. This document offers field-proven insights into its logical synthesis, spectroscopic characterization, and its significant applications as a trifunctional building block in modern drug discovery and organic synthesis. The protocols and mechanistic discussions herein are structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable methodologies.
Introduction to a Privileged Scaffold
The acetophenone core represents a class of aromatic ketones that are foundational to organic synthesis.[1] Due to their structural simplicity and versatile reactivity, acetophenone derivatives serve as invaluable precursors in the construction of complex molecular frameworks.[2] They are frequently identified as "privileged scaffolds" in medicinal chemistry, appearing in a multitude of pharmacologically active agents.[3]
This guide focuses on a specific, highly functionalized derivative: this compound. Its structure is not a random assortment of functional groups; it is an intelligently designed intermediate engineered for multistep synthetic campaigns. The molecule can be deconstructed into three key components:
-
A 4'-Bromoacetophenone Backbone: The bromine atom, positioned para to the acetyl group, serves as a highly reliable handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
-
An α-(4-fluorophenyl) Substituent: The phenyl group at the α-position classifies the molecule as a deoxybenzoin derivative. The addition of a fluorine atom on this ring is a deliberate tactic often used in drug design to modulate electronic properties, enhance metabolic stability, and improve target binding affinity.[4]
-
A Ketone Carbonyl Group: This classic functional group acts as a versatile electrophilic center, open to a vast array of transformations including reduction, oxidation, and condensation reactions to build diverse molecular architectures.[5]
This document aims to provide a deep, practical understanding of this molecule, moving from its fundamental properties to its application as a powerful tool for generating novel chemical entities.
Molecular Structure and Physicochemical Properties
The unique reactivity and utility of this compound stem directly from its molecular structure. The electron-withdrawing nature of the carbonyl group, the bromine atom, and the fluorine atom creates a distinct electronic landscape across the molecule, influencing the reactivity of each site. The bromine on one ring and the fluorine on the other provide orthogonal handles for selective chemical modifications.
Quantitative physicochemical data for this molecule are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 107028-32-0 | [] |
| Molecular Formula | C₁₄H₁₀BrFO | [] |
| Molecular Weight | 293.13 g/mol | Calculated |
| IUPAC Name | 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one | - |
| Appearance | Expected to be an off-white to pale yellow solid | - |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) | - |
Synthesis and Mechanistic Rationale
A robust and scalable synthesis is paramount for any valuable building block. The most logical and industrially proven method for constructing this molecule is the Friedel-Crafts acylation . This reaction forms the C-C bond between the bromophenyl ring and the carbonyl carbon.
Causality Behind Experimental Choices:
-
Reaction Choice: Friedel-Crafts acylation is the gold standard for synthesizing aryl ketones from arenes and acyl chlorides. Its mechanism is well-understood, and it is highly effective for electron-rich or moderately deactivated rings like bromobenzene.
-
Catalyst: Aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates to the oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the bromobenzene ring.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) is ideal. It solubilizes the reactants without coordinating to the Lewis acid catalyst, which would deactivate it.
-
Workup: The reaction is quenched by slowly adding it to ice-cold acid (e.g., aq. HCl). This protonates the aluminum-complexed product, destroys any remaining catalyst, and moves the aluminum salts into the aqueous phase for easy removal.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM, 5 mL per mmol of bromobenzene). Cool the slurry to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve 2-(4-fluorophenyl)acetyl chloride (1.0 eq.) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.
-
Arene Addition: Add bromobenzene (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2M). Stir vigorously for 20 minutes until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Visualization of Synthesis Workflow
Caption: Workflow for the Friedel-Crafts Synthesis.
Structural Elucidation via Spectroscopy
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous structural proof.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: This technique confirms the connectivity of protons. For this molecule, the spectrum would show:
-
A key singlet for the two benzylic protons (–CH₂–) around δ 4.3 ppm.
-
Two sets of doublets in the aromatic region (δ 7.0-8.0 ppm). One pair, exhibiting coupling to fluorine, corresponds to the 4-fluorophenyl ring. The other pair corresponds to the 4-bromophenyl ring.
-
-
¹³C NMR: This reveals the carbon skeleton. Key signals would include:
-
The carbonyl carbon (C=O) at a characteristic downfield shift of δ ~196 ppm.
-
The benzylic carbon (–CH₂–) around δ 45 ppm.
-
Aromatic carbons, including the distinct signals for the carbons directly bonded to bromine (C-Br) and fluorine (C-F, showing a large coupling constant).
-
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The most prominent feature would be a strong, sharp absorption band around 1690 cm⁻¹ , which is characteristic of an aryl ketone C=O stretch.
-
Mass Spectrometry (MS): MS confirms the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Applications in Drug Development & Synthesis
The true value of this compound lies in its role as a trifunctional synthetic hub. Each functional group can be addressed with high selectivity to build molecular diversity, a cornerstone of modern drug discovery.
-
The Bromine Handle for Cross-Coupling: The C(sp²)-Br bond is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This allows for the facile introduction of new aryl, alkyl, vinyl, alkynyl, or amino groups at the 4'-position, rapidly expanding a compound library.
-
The Ketone Handle for Derivatization: The carbonyl group can be transformed into a variety of other functional groups. It can be reduced to a secondary alcohol, which can act as a hydrogen bond donor, or subjected to reductive amination to install amine functionalities. It also serves as a precursor for synthesizing heterocyclic rings like pyrazoles or pyrimidines.
-
The Acetophenone Core as a Bioactive Scaffold: The acetophenone framework itself is recognized as an effective mimic of the acetylated lysine (KAc) side chain. This has led to the discovery of acetophenone-based derivatives as potent inhibitors of bromodomains, such as BRD4, which are epigenetic reader proteins implicated in cancer and inflammation.[7] This molecule provides an excellent starting point for designing novel bromodomain inhibitors.
Visualization of Synthetic Diversification
Caption: Synthetic diversification pathways.
Conclusion
This compound is more than a simple chemical; it is a testament to rational molecular design. Its structure provides three distinct and synthetically valuable points for modification, enabling the efficient and controlled construction of complex molecules. The combination of a cross-coupling handle (bromine), a key drug motif (fluorophenyl), and a versatile carbonyl group makes it an indispensable intermediate for researchers in medicinal chemistry and materials science. Understanding its synthesis, properties, and potential transformations empowers scientists to accelerate the discovery of novel chemical entities with tailored functions.
References
- Bentham Science Publishers. (2020). Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors.
- MDPI. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
- StudyRaid. (2025). Acetophenone as Building Block in Drug Synthesis.
- Royal Society of Chemistry. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of Acetophenone Derivatives in Organic Synthesis.
- Gesher MSC. (2024). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis.
- BOC Sciences. This compound.
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Organic Syntheses. p-BROMOACETOPHENONE. Available at: [Link]
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4'-Bromo-2-(4-fluorophenyl)acetophenone synthesis pathway
An In-depth Technical Guide to the Synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone
For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Comprehensive Guide to the Synthetic Pathways, Mechanistic Insights, and Experimental Protocols for the Preparation of this compound
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing this compound, a key intermediate in the development of pharmaceuticals and advanced materials. We delve into the primary synthetic routes, with a detailed focus on the classical Friedel-Crafts acylation and modern organometallic approaches such as Grignard reactions. Each pathway is examined through the lens of mechanistic causality, experimental design, and practical execution. This document serves as a self-validating system, offering detailed, step-by-step protocols, troubleshooting insights, and comparative analysis to empower researchers in their synthetic endeavors. All claims and protocols are substantiated by authoritative references to ensure scientific integrity.
Introduction: The Significance of α-Aryl Acetophenones
α-Aryl acetophenones are a class of ketones that feature prominently in medicinal chemistry and materials science. Their structural motif serves as a cornerstone for a wide array of biologically active molecules and functional materials. The target molecule of this guide, this compound, is a particularly valuable intermediate. The presence of three distinct functional handles—a ketone, a bromine atom, and a fluorine atom—on a bi-aryl framework allows for precise and versatile downstream chemical transformations[1]. The bromine atom is an excellent leaving group for nucleophilic substitutions and a handle for cross-coupling reactions, while the electronegative fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds[1]. This makes the molecule a crucial building block for synthesizing complex therapeutic agents and specialized organic compounds.
Retrosynthetic Analysis
A logical approach to designing a synthesis begins with retrosynthesis. By conceptually deconstructing the target molecule, we can identify plausible bond disconnections and, consequently, viable starting materials. For this compound, two primary disconnections are evident, leading to two distinct and powerful synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: The Friedel-Crafts Acylation Approach
This is a classic and direct electrophilic aromatic substitution method for forming the core aryl ketone structure.[2][3] The strategy involves reacting bromobenzene with 4-fluorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanistic Causality
The Friedel-Crafts acylation proceeds through a well-established mechanism. The Lewis acid is not merely a catalyst but a stoichiometric reagent in many cases, as it complexes with both the acyl chloride and the resulting ketone product.
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-fluorophenylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[4]
-
Electrophilic Attack: The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily disrupting the ring's aromaticity.[5]
-
Rearomatization: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (though it remains complexed to the product ketone).[4][5]
-
Workup: A final aqueous workup is required to hydrolyze the aluminum-ketone complex and liberate the final product.[5][6]
Sources
Deconstructing the Nomenclature: From Common Name to IUPAC Standard
An In-depth Technical Guide to the IUPAC Nomenclature and Scientific Context of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the chemical compound commonly referred to as 4'-Bromo-2-(4-fluorophenyl)acetophenone. The primary focus is the systematic determination of its Preferred IUPAC Name (PIN), which is established as 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one . Beyond nomenclature, this document explores the molecule's structural characteristics, physicochemical properties, a representative synthetic methodology, and its significant applications as a versatile intermediate in medicinal chemistry and organic synthesis. The guide is structured to deliver expert insights and practical information for professionals engaged in chemical research and pharmaceutical development.
The name "this compound" is frequently encountered in chemical literature and supplier catalogs. While descriptive, it represents a semi-systematic nomenclature that combines a common name ("acetophenone") with locants to describe substitutions. For unambiguous scientific communication and regulatory purposes, adherence to the standards set by the International Union of Pure and Applied Chemistry (IUPAC) is essential.
The Parent Structure: Acetophenone
"Acetophenone" is a retained IUPAC name for the simplest aromatic ketone, 1-phenylethanone.[1][2][3][4] Its structure consists of a two-carbon ethanone chain where one carbon is the carbonyl group (C1) and the other is a methyl group (C2). The C1 carbon is attached to a phenyl ring. In the semi-systematic name, the positions on the phenyl ring are designated with primed numbers (e.g., 4'-bromo) to distinguish them from the ethanone chain carbons.
Systematic IUPAC Nomenclature Workflow
The IUPAC system provides a logical, step-by-step process for naming organic compounds, ensuring that a unique name corresponds to a single structure.[5][6][7]
Step 1: Identify the Principal Functional Group and Parent Chain. The highest priority functional group in this molecule is the ketone. The longest continuous carbon chain containing this group has two carbons. Therefore, the parent alkane is ethane, and the suffix is changed from "-e" to "-one", making the parent chain ethanone .[7][8][9]
Step 2: Number the Parent Chain. The chain is numbered to give the carbonyl carbon the lowest possible locant. In a two-carbon chain, the carbonyl carbon is designated as position 1.
Step 3: Identify and Name the Substituents. The ethanone chain has two complex substituents:
-
At position 1: A phenyl ring which is itself substituted with a bromine atom at its para-position (position 4). This substituent is named (4-bromophenyl) .
-
At position 2: A phenyl ring substituted with a fluorine atom at its para-position (position 4). This substituent is named (4-fluorophenyl) .
Step 4: Assemble the Full IUPAC Name. The substituents are listed alphabetically (bromo- comes before fluoro-). The complete and preferred IUPAC name is constructed by combining the locants, substituent names, and the parent name.
Thus, the definitive IUPAC name is 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one .
The following diagram illustrates the logical workflow for determining the IUPAC name.
Molecular Structure and Physicochemical Properties
The structural arrangement of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one is key to its reactivity and utility. The molecule features a central ketone linker between two distinct, halogenated aromatic rings.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one | - |
| CAS Number | 107028-32-0 | [10][11] |
| Molecular Formula | C₁₄H₁₀BrFO | [10] |
| Molecular Weight | 293.13 g/mol | [10] |
| Boiling Point | 387.6°C at 760 mmHg | [10] |
| Density | 1.45 g/cm³ | [10] |
Synthesis and Reactivity Insights
Halogenated acetophenone derivatives are crucial intermediates in organic synthesis.[12] The synthesis of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one can be approached through several established organic chemistry transformations. A representative protocol involves the α-bromination of a precursor ketone.
Representative Synthetic Protocol: α-Bromination
This protocol outlines the synthesis of an α-bromoacetophenone, a class of compounds to which the target molecule's precursor belongs. The α-position (C2) of the ketone is selectively brominated.
Objective: To synthesize an α-bromoacetophenone derivative from the corresponding substituted acetophenone.
Materials:
-
Substituted acetophenone (e.g., 1-(4-bromophenyl)ethanone)
-
Brominating agent (e.g., N-Bromosuccinimide (NBS) or Pyridine hydrobromide perbromide)
-
Radical initiator (e.g., AIBN or benzoyl peroxide), if using NBS
-
Appropriate solvent (e.g., Acetic acid, Methanol, or CCl₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting acetophenone derivative in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add the brominating agent to the solution. If using NBS, a catalytic amount of a radical initiator is also added. The reaction is often performed under inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to reflux (or the optimal temperature determined for the specific reagents) and stir for the required duration (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12][13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, filter to remove any solid byproducts (like succinimide from NBS).
-
Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), sodium bicarbonate (to neutralize acid), and finally with brine.[14]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure α-bromoacetophenone.
Causality: The choice of a brominating agent like pyridine hydrobromide perbromide is often preferred for its safety and efficiency over liquid bromine.[12] The reaction proceeds via an enol or enolate intermediate, with the acidic or basic conditions facilitating the formation of this nucleophilic species, which then attacks the bromine.
Applications in Research and Drug Development
1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one is not merely a chemical curiosity; it is a highly versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[15][16]
-
Medicinal Chemistry Scaffold: The structure contains two distinct aromatic rings that can be independently functionalized. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.
-
Bioisosteric Replacement: The fluorine atom is a crucial element in modern drug design. Its small size and high electronegativity can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[17] Compounds containing the fluorophenyl motif are explored extensively in drug discovery.
-
Intermediate for Bioactive Compounds: α-Bromoacetophenones are well-established precursors for a wide range of heterocyclic compounds and other pharmacologically active agents, including anti-inflammatory drugs and enzyme inhibitors.[12]
The role of this molecule as a synthetic intermediate is depicted below.
Conclusion
The compound this compound is systematically and unambiguously named 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one according to IUPAC nomenclature. This guide has elucidated the logical process for arriving at this name, detailed the molecule's key properties, and outlined its synthetic context. Its structural features, particularly the differentially halogenated phenyl rings flanking a ketone, make it a valuable and reactive intermediate for researchers in organic synthesis and a strategic building block for professionals in drug discovery and development.
References
- LibreTexts. (2023, January 28). 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides.
- JoVE. (2023, April 30). IUPAC Nomenclature of Ketones. Journal of Visualized Experiments.
- Wikipedia. Ketone.
- LibreTexts. (2023, January 28). Nomenclature of Aldehydes & Ketones.
- OpenStax. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement.
- Quora. (2017, August 5). What is the IUPAC name of Acetophenone?.
- Chemistry Stack Exchange. (2016, February 28). Space in naming Acetophenone.
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In-Depth Technical Guide: 4'-Bromo-2-(4-fluorophenyl)acetophenone
Introduction
4'-Bromo-2-(4-fluorophenyl)acetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a brominated phenyl ring and a fluorinated phenyl ring connected by a keto-ethyl bridge, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its core physical and chemical characteristics, analytical methodologies for its characterization, and essential safety protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound's synthetic potential.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀BrFO | |
| Molecular Weight | 293.14 g/mol | |
| CAS Number | 36282-29-8 | |
| Appearance | Off-white solid | |
| Melting Point | Not explicitly available, but related compounds have melting points in the range of 25-50°C. | [1][2] |
| Boiling Point | Data not available. Related compounds have boiling points around 150°C at reduced pressure. | [2] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, benzene, and ethyl acetate. Limited solubility in water. | [3][4] |
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectroscopic data and a general analytical workflow.
Spectroscopic Data
While a full experimental spectrum for this specific molecule is not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the brominated and fluorinated phenyl rings. The methylene protons adjacent to the carbonyl group and the fluorinated phenyl ring would likely appear as a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the carbons of the two different aromatic rings, and the methylene carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch is expected. Additionally, bands corresponding to C-H, C=C aromatic, C-Br, and C-F bonds will be present.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the presence of a bromine atom in the molecule.
Analytical Workflow
A systematic approach is crucial for the reliable characterization of this compound. The following workflow outlines the key steps from initial assessment to comprehensive analysis.
Caption: General analytical workflow for the characterization of this compound.
A typical High-Performance Liquid Chromatography (HPLC) method for purity analysis would involve a C18 column with a mobile phase gradient of acetonitrile and water.[5] This technique is effective for separating the main compound from any impurities.[5]
Chemical Reactivity and Synthesis
This compound is a valuable building block in organic synthesis due to its multiple reactive sites.[6] The bromine atom on the phenyl ring can participate in various cross-coupling reactions, while the ketone functionality allows for a wide range of transformations. The fluorine atom can influence the electronic properties of the adjacent phenyl ring.[4]
The synthesis of this compound and its analogs often involves Friedel-Crafts acylation or related reactions.[7] For instance, a common synthetic route could involve the reaction of a substituted benzene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst.[7]
Safety and Handling
Proper safety precautions are imperative when working with this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[8][9][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear protective gloves and a lab coat.[8]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust or vapors.[9][11]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][11]
-
In case of skin contact: Wash off with soap and plenty of water.[8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[11]
Storage and Disposal
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8][9]
Conclusion
This compound is a synthetically important molecule with well-defined physical and chemical properties. A thorough understanding of its characteristics, coupled with appropriate analytical techniques and adherence to safety protocols, is essential for its effective and safe use in research and development.
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A Comprehensive Technical Guide to Determining the Solubility of 4'-Bromo-2-(4-fluorophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Scientific Research
The solubility of a compound, defined as its ability to form a homogeneous solution with a solvent, is a fundamental parameter in chemical and pharmaceutical sciences.[4][5] For drug development professionals, poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic potential.[1] In materials science, solubility dictates the choice of solvents for synthesis, purification, and formulation. Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of research and development.[1][2]
1.1. Physicochemical Profile of 4'-Bromo-2-(4-fluorophenyl)acetophenone
To understand the solubility behavior of this compound, it is essential to consider its molecular structure and related physicochemical properties.
| Property | Value/Information | Source |
| Molecular Formula | C₁₅H₁₀BrFO | N/A |
| Molecular Weight | 305.14 g/mol | N/A |
| Structure | A ketone with a bromophenyl and a fluorophenyl group attached to the carbonyl carbon. | N/A |
| Melting Point | Not available. Structurally similar compounds like 4'-Bromoacetophenone have a melting point of 49-52 °C.[6] | [6] |
| logP (Predicted) | The presence of lipophilic bromo and fluoro-phenyl groups suggests a relatively high logP, indicating a preference for non-polar solvents. A similar compound, 4'-Bromoacetophenone, has a logP of 2.43.[7] | [7] |
| Water Solubility (Predicted) | Likely to be poorly soluble in water due to its aromatic and halogenated nature. Similar compounds like (4-Fluorophenyl)acetone and 4'-Bromoacetophenone are reported to be insoluble in water.[8][9] | [8][9] |
Based on its structure, this compound is a relatively large, non-polar molecule. The presence of the polar ketone group may provide some interaction with polar solvents, but the overall solubility is expected to be dominated by the two aromatic rings and the bromine and fluorine substituents. Therefore, it is anticipated to have low solubility in aqueous media and higher solubility in organic solvents.
Theoretical Framework: Principles of Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[4] For a substance to dissolve, the Gibbs free energy of the solution process must be negative. The relationship is described by the equation:
ΔG = ΔH – TΔS [4]
Where:
-
ΔG is the change in Gibbs free energy.
-
ΔH is the change in enthalpy (heat of solution).
-
T is the absolute temperature.
-
ΔS is the change in entropy (degree of disorder).[4]
A key guiding principle in predicting solubility is the adage "like dissolves like".[5] This means that solutes tend to dissolve in solvents with similar polarity.
-
Polar Solvents (e.g., water, methanol) will better dissolve polar solutes.
-
Non-polar Solvents (e.g., hexane, toluene) are more effective at dissolving non-polar solutes.
For this compound, its low predicted polarity suggests that it will be more soluble in non-polar organic solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[10] This technique involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached.[10][11] At this point, the solution is saturated with the compound.[4]
Rationale for Method Selection
The shake-flask method is chosen for its reliability and ability to determine the true thermodynamic solubility.[10] This is crucial for preformulation studies where understanding the maximum possible concentration of a drug in a given solvent is essential.[1][2]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a glass vial. Add a precise volume of the desired solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.[10]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any fine particulates.
-
Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.
Analytical Methodologies for Quantification
The accurate quantification of the dissolved this compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.
HPLC-UV Method Development and Validation
A robust HPLC method should be developed and validated according to ICH guidelines (Q2(R2)) to ensure accuracy, precision, and linearity.[12][13][14]
4.1.1. Proposed HPLC Conditions (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[15]
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for the analysis of aromatic ketones.[15]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector Wavelength: The UV-Vis spectrum of the compound should be measured to determine the wavelength of maximum absorbance (λmax). For acetophenone and its derivatives, this is typically in the range of 240-280 nm.[16]
-
Column Temperature: 30 °C
4.1.2. Method Validation Parameters
According to ICH guidelines, the following parameters should be validated:[17]
-
Specificity: The ability to assess the analyte in the presence of other components.[17]
-
Linearity: A direct correlation between concentration and detector response.[17]
-
Accuracy: The closeness of the results to the true value.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Alternative Method: UV-Vis Spectroscopy
For a more rapid, high-throughput screening of solubility, UV-Vis spectroscopy can be employed.[18] This method is less specific than HPLC but can be effective if the compound has a strong chromophore and does not interfere with the solvent.
4.2.1. UV-Vis Protocol
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.[19]
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze Samples: Measure the absorbance of the diluted, filtered samples from the shake-flask experiment.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the unknown samples.
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |
| Water | Experimental Value | Experimental Value | HPLC-UV |
| PBS (pH 7.4) | Experimental Value | Experimental Value | HPLC-UV |
| Ethanol | Experimental Value | Experimental Value | HPLC-UV |
| Methanol | Experimental Value | Experimental Value | HPLC-UV |
| Acetonitrile | Experimental Value | Experimental Value | HPLC-UV |
| DMSO | Experimental Value | Experimental Value | HPLC-UV |
Note: The table should be populated with the experimentally determined values.
Causality and Self-Validation in Experimental Design
6.1. Ensuring Equilibrium
The cornerstone of accurate thermodynamic solubility measurement is ensuring that true equilibrium has been reached. This is validated by:
-
Time-course sampling: As mentioned, analyzing samples at multiple time points (e.g., 24, 48, 72 hours) and observing a plateau in concentration provides strong evidence of equilibrium.[10]
-
Approaching equilibrium from both supersaturation and undersaturation: While more complex, preparing a supersaturated solution and allowing it to precipitate until equilibrium is reached, and comparing this to the standard undersaturated approach, can definitively confirm the thermodynamic solubility.
6.2. Validated Analytical Method
The use of a fully validated analytical method is a self-validating system for the quantification step.[12][13] Adherence to ICH guidelines ensures that the measured concentrations are accurate and reproducible.[14]
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound. By understanding the underlying thermodynamic principles, employing the robust shake-flask method, and utilizing a validated analytical technique such as HPLC-UV, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in drug discovery, formulation development, and other scientific endeavors.
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A Guide to the Predicted Spectral Data of 4'-Bromo-2-(4-fluorophenyl)acetophenone
Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4'-Bromo-2-(4-fluorophenyl)acetophenone (IUPAC Name: 1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone). As experimental spectra for this specific molecule are not widely available in public databases, this document serves as an expert-level predictive guide for researchers in synthetic chemistry and drug development. By leveraging established spectroscopic principles and referencing verified data from structural analogues, we will detail the anticipated features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section explains the causal relationships between the molecular structure and its spectral output, providing a robust framework for the characterization and quality control of this compound.
Introduction and Molecular Structure Analysis
This compound is a diaryl ethanone derivative featuring a ketone, a brominated phenyl ring, and a fluorinated phenyl ring connected by a methylene bridge. Such α-aryl ketones are significant scaffolds in medicinal chemistry and material science. Accurate structural confirmation is paramount for any research or development application, and a multi-technique spectroscopic approach is the gold standard for achieving this.
This guide will dissect the predicted spectral characteristics of the target molecule. The core structure consists of three key fragments whose electronic and magnetic environments will dictate the final spectra:
-
The 4-bromobenzoyl group: The electron-withdrawing nature of both the bromine atom and the carbonyl group will significantly influence the chemical shifts of the associated aromatic protons and carbons.
-
The 4-fluorophenyl group: The highly electronegative fluorine atom will induce characteristic splitting patterns in both ¹H and ¹³C NMR due to spin-spin coupling.
-
The α-methylene bridge (-CH₂-): Situated between the carbonyl and the fluorophenyl ring, the protons and carbon of this group will be deshielded and serve as a key diagnostic marker.
To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum for this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the methylene bridge and the two aromatic rings.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.
Predicted ¹H NMR Data and Interpretation
The analysis is based on established substituent effects and data from analogues like 4'-bromoacetophenone and 4-fluoroacetophenone.[1][2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Assignment | Rationale and Expert Insights |
| ~8.0 - 7.9 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group, resulting in a significant downfield shift. They will appear as a doublet due to coupling with H-3'/H-5'. |
| ~7.7 - 7.6 | Doublet (d) | 2H | H-3', H-5' | These protons are ortho to the bromine atom. Their chemical shift is based on the known spectrum of 4'-bromoacetophenone.[3] They appear as a doublet due to coupling with H-2'/H-6'. |
| ~7.3 - 7.2 | Doublet of Doublets (dd) or Triplet (t) | 2H | H-2'', H-6'' | These protons are ortho to the methylene bridge and meta to the fluorine. They are expected to be shifted downfield and will appear as a doublet of doublets due to coupling with both H-3''/H-5'' and the fluorine atom. |
| ~7.1 - 7.0 | Triplet (t) | 2H | H-3'', H-5'' | These protons are ortho to the fluorine atom. The strong coupling to fluorine will split this signal into a triplet (or more accurately, a doublet of doublets that appears as a triplet). This upfield shift relative to the other aromatic protons is characteristic of the electron-donating resonance effect of fluorine. |
| ~4.3 - 4.2 | Singlet (s) | 2H | H-α | This singlet corresponds to the two protons of the methylene bridge. Its downfield position is a direct result of being flanked by two electron-withdrawing groups: the carbonyl (C=O) and the 4-fluorophenyl ring. The lack of adjacent protons results in a singlet. This peak is highly diagnostic for the core structure. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the molecule's asymmetry and the presence of fluorine, a unique signal is expected for each carbon atom.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the FID similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
The predictions are based on known chemical shifts for acetophenones and fluorinated aromatic compounds.[4] The coupling of carbon atoms to the fluorine atom (J_CF) is a key validation feature.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~196 | C=O | The carbonyl carbon is the most deshielded and appears furthest downfield, a characteristic feature of ketones. |
| ~162 (d, ¹J_CF ≈ 245 Hz) | C-4'' | This carbon is directly attached to fluorine, resulting in a large one-bond coupling constant (¹J_CF). Its chemical shift is significantly downfield. |
| ~135 | C-1' | The quaternary carbon of the brominated ring attached to the carbonyl group. |
| ~132 | C-3', C-5' | Aromatic carbons ortho to the bromine atom. |
| ~131 (d, ³J_CF ≈ 8 Hz) | C-2'', C-6'' | Aromatic carbons ortho to the methylene group. They will exhibit a smaller three-bond coupling to the fluorine atom. |
| ~130 | C-1'' | The quaternary carbon of the fluorinated ring attached to the methylene group. |
| ~129 | C-2', C-6' | Aromatic carbons ortho to the carbonyl group. |
| ~128 | C-4' | The carbon atom directly bonded to bromine. Its chemical shift is influenced by the heavy atom effect. |
| ~116 (d, ²J_CF ≈ 21 Hz) | C-3'', C-5'' | Aromatic carbons ortho to the fluorine atom. They will show a characteristic two-bond coupling constant and are shifted significantly upfield due to fluorine's electronic effect. |
| ~45 | C-α | The methylene carbon. Its chemical shift reflects the deshielding effects of the adjacent carbonyl and aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct confirmation of its elemental composition.
Experimental Protocol: MS Acquisition (e.g., ESI-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.
Predicted MS Data and Interpretation
The molecular weight of C₁₄H₁₀BrFO is 293.14 g/mol . The most crucial feature for structural validation is the isotopic pattern of bromine.
Sources
An In-depth Technical Guide on the Safe Handling of 4'-Bromo-2-(4-fluorophenyl)acetophenone
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 4'-Bromo-2-(4-fluorophenyl)acetophenone. As a member of the α-haloketone family, this compound is a valuable synthetic intermediate, but its reactivity necessitates stringent safety protocols.[1] This guide is designed to provide the expertise and causal understanding behind safety procedures, ensuring a self-validating system of laboratory practice.
Compound Profile and Hazard Identification
This compound is an aromatic ketone containing both bromine and fluorine atoms. This structure, specifically the α-halogenated ketone motif, confers significant reactivity, making it a versatile building block in organic synthesis for pharmaceuticals and agrochemicals.[2][3] However, this same reactivity is the source of its primary hazards. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack and rendering the compound a potent alkylating agent.[1]
Table 1: GHS Hazard Classification for Structurally Similar α-Haloketones
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4] | Corrosive |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[4] | Corrosive |
| Acute Toxicity (Oral) | Category 3/4 | H301/H302: Toxic or harmful if swallowed.[5][6] | Skull and Crossbones or Exclamation Mark |
| Acute Toxicity (Inhalation) | Category 2/3 | H330/H331: Fatal or toxic if inhaled.[6] | Skull and Crossbones |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8] | Exclamation Mark |
Note: This table is a composite based on data for closely related compounds like 2-Bromo-4'-fluoroacetophenone and Phenacyl bromide.[4][6] The signal word associated with these hazards is "Danger" .[4]
A key characteristic of many α-bromo ketones is their lachrymatory nature, meaning they can cause an increased flow of tears and are highly irritating to the eyes and respiratory system.[4][6]
Hierarchy of Controls: A Systematic Approach to Safety
Effective management of chemical hazards relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and permanent solutions over those that rely on human behavior.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, elimination or substitution may not be feasible if it is a required intermediate. Therefore, the primary focus must be on robust Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).
Standard Operating Procedures for Safe Handling
Adherence to the following procedures is mandatory to minimize exposure risk.
Engineering Controls
The causality for using engineering controls is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[4] This is critical to prevent inhalation of dust or vapors, which can cause respiratory irritation or more severe toxic effects.[6][7]
-
Ventilation: Ensure the fume hood has proper airflow (typically 80-120 ft/min face velocity) before beginning work.
-
Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[6][9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected for chemical resistance.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature of α-haloketones, double-gloving is recommended.[4] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles during procedures with a high risk of splashing.[4][9]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[4] Ensure no skin is exposed.
Handling and Storage Protocols
-
Dispensing: This compound is likely a solid.[6] Avoid generating dust during handling.[4] Use spatulas to carefully transfer the material. Do not create a dust cloud.
-
Storage: Store the compound in a tightly sealed, clearly labeled container.[7] It should be kept in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[4][9] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[4] Refrigeration may be recommended.[4]
-
Waste Disposal: All contaminated materials (gloves, pipette tips, absorbent pads) and excess reagent must be disposed of as hazardous chemical waste.[4][7] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response during an emergency is critical to mitigating harm.[10]
Spill Response Workflow
A chemical spill should be treated as a hazardous event requiring a systematic response.[11][12]
Caption: Step-by-step workflow for responding to a chemical spill.
-
Minor Spill: For a small, contained spill, trained personnel wearing appropriate PPE can manage the cleanup.[13] Cover the spill with an inert absorbent material like vermiculite or sand.[7] Collect the material using non-sparking tools into a designated hazardous waste container.
-
Major Spill: For a large or uncontained spill, evacuate the area immediately.[14] Alert others, and contact your institution's emergency response team from a safe location.[13] Do not attempt to clean it up yourself.
First Aid Measures for Exposure
Immediate action is required following any exposure.[4]
-
Inhalation: Move the affected person to fresh air immediately.[4][9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use the mouth-to-mouth method).[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[4][13] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[4] Continue rinsing. Immediate medical attention from an ophthalmologist is required.[7]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Call a physician or poison control center immediately.[4]
Conclusion
This compound is a powerful synthetic tool whose utility is matched by its potential hazards. Its classification as a corrosive, toxic, and lachrymatory α-haloketone demands the highest standards of laboratory safety. By understanding the chemical principles behind its reactivity and rigorously applying the hierarchy of controls—prioritizing fume hood use, correct PPE, and established handling protocols—researchers can effectively mitigate the risks. Preparedness for emergency situations, including well-understood spill and exposure response plans, forms the final layer of a comprehensive safety system. Adherence to this guide will help ensure the protection of all personnel engaged in the vital work of research and development.
References
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National Center for Biotechnology Information. (n.d.). p-Bromoacetophenone. PubChem. [Link]
-
Chemistry Shorts. (2023). Alpha-Keto Halogenation. YouTube. [Link]
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Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]
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Wikipedia. (n.d.). α-Halo ketone. [Link]
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
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Ion Science UK. (n.d.). HAZMAT Spill Response Procedures. [Link]
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ACTenviro. (2024). Best Practices for Emergency Spill Response. [Link]
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AOTC. (2024). Emergency Response To Chemical Spills. [Link]
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Tufts University. (n.d.). Hazardous Materials Spill. Office of Emergency Management. [Link]
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AOTC. (2023). Chemical Spill Response Procedure: What To Do. [Link]
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The Pivotal Role of the 4'-Bromo-2-(4-fluorophenyl)acetophenone Scaffold in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4'-Bromo-2-(4-fluorophenyl)acetophenone moiety represents a cornerstone in contemporary medicinal chemistry, serving as a critical intermediate in the synthesis of potent therapeutic agents. While direct biological profiling of the parent molecule is not extensively documented in public literature, its derivatives have demonstrated significant and clinically relevant activities, most notably in the realm of oncology. This technical guide provides an in-depth analysis of the synthesis, biological significance, and mechanisms of action associated with derivatives of this versatile scaffold, with a primary focus on its role in the development of targeted cancer therapies. We will explore its contribution to the formulation of MEK inhibitors and discuss potential antimicrobial applications, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Strategic Importance of Halogenated Acetophenones in Medicinal Chemistry
Acetophenones, a class of aromatic ketones, are prevalent structural motifs in a vast array of biologically active molecules, both natural and synthetic[1]. The introduction of halogen atoms, such as bromine and fluorine, into the acetophenone framework dramatically influences the molecule's physicochemical properties. The presence of bromine and fluorine in structures like this compound imparts unique electronic and steric characteristics that are highly advantageous in drug design[2]. These halogens can modulate ligand-receptor binding interactions, enhance metabolic stability, and improve pharmacokinetic profiles, making this scaffold a valuable building block for medicinal chemists[2]. This guide will delve into the specific biological activities unlocked by derivatizing the this compound core.
Synthesis of Biologically Active Derivatives
General Synthetic Approach: Friedel-Crafts Acylation
A common method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. For instance, p-Bromoacetophenone can be prepared by reacting bromobenzene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride[3].
Experimental Protocol: Synthesis of p-Bromoacetophenone (Illustrative) [3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve bromobenzene in a suitable dry solvent such as carbon disulfide.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the solution.
-
Acylation: Gently heat the mixture to reflux and slowly add acetic anhydride through the dropping funnel over a period of one hour.
-
Reaction Monitoring and Work-up: Continue refluxing for an additional hour after the addition is complete. After cooling, the reaction mixture is carefully poured over crushed ice containing hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The product is extracted with an organic solvent like benzene or ether. The organic layer is then washed with water, a dilute sodium hydroxide solution, and again with water. After drying over a suitable drying agent (e.g., calcium chloride), the solvent is removed by distillation. The crude product is then purified by vacuum distillation.
This foundational reaction can be adapted for the synthesis of more complex, halogenated acetophenones, which can then be further modified to produce a diverse library of derivatives.
Biological Activity and Therapeutic Potential
The true therapeutic value of the this compound scaffold is realized in its derivatives, which have shown significant promise in several key therapeutic areas.
Anticancer Activity: A Cornerstone of MEK Inhibition
The most profound and clinically validated biological activity of derivatives from this scaffold is their potent anticancer efficacy, specifically as inhibitors of the Mitogen-activated protein kinase kinase (MEK).
The "(4-bromo-2-fluorophenylamino)" moiety is a critical pharmacophore in the FDA-approved drug Encorafenib , a powerful MEK inhibitor used in the treatment of BRAF-mutant melanoma[4]. This highlights the exceptional potential of this chemical scaffold in targeted cancer therapy.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The Ras/Raf/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, particularly melanoma with BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell growth. MEK1 and MEK2 are dual-specificity protein kinases that are central components of this pathway.
Derivatives of this compound, such as Encorafenib, are designed to bind to and inhibit the activity of MEK1 and MEK2. This inhibition prevents the phosphorylation of ERK1 and ERK2, thereby blocking the downstream signaling that drives tumor proliferation.
Diagram: Simplified MAPK/ERK Signaling Pathway and Point of Inhibition
Caption: Inhibition of the MAPK/ERK pathway by a this compound derivative.
Studies on other brominated acetophenone derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including breast (MCF7), lung (A549), colorectal (Caco2), and prostate (PC3) adenocarcinomas[5]. The pro-oxidant activity of some of these derivatives suggests that their mechanism of action may also involve the induction of oxidative stress within cancer cells, leading to apoptosis[5].
Quantitative Data on Related Brominated Acetophenone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5c | MCF7 (Breast) | < 10 | [5] |
| 5c | A549 (Lung) | 11.80 ± 0.89 | [5] |
| 5c | Caco2 (Colorectal) | 18.40 ± 4.70 | [5] |
| 5c | PC3 (Prostate) | < 10 | [5] |
Note: The compound IDs are as referenced in the source material and do not represent this compound itself but rather its brominated derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [5]
-
Cell Seeding: Plate human cancer cells (e.g., MCF7, A549) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Potential
Halogenated acetophenones have also been investigated for their antimicrobial properties. Patents describe synergistic antimicrobial compositions containing halogenated acetophenones that are effective against a broad spectrum of microorganisms, including bacteria and fungi[6]. The lipophilicity conferred by the halogen atoms can facilitate the passage of these molecules through microbial cell membranes.
While specific data on this compound derivatives is limited in this context, the general activity of this class of compounds suggests that they could be promising leads for the development of new antimicrobial agents. Further research is warranted to explore this potential.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The this compound scaffold is a testament to the power of strategic halogenation in drug design. Its integral role in the development of the potent anticancer agent Encorafenib firmly establishes its significance in modern oncology. While the direct biological activities of the parent molecule require further elucidation, the proven success of its derivatives provides a strong impetus for continued exploration.
Future research should focus on:
-
Synthesis and screening of novel derivatives: A systematic exploration of substitutions on the acetophenone core could lead to the discovery of new compounds with enhanced potency and selectivity against various cancer types or microbial strains.
-
Elucidation of diverse mechanisms of action: While MEK inhibition is a key mechanism, further studies are needed to understand other potential anticancer effects, such as the induction of apoptosis and pro-oxidant activity.
-
Exploration of antimicrobial applications: A thorough investigation into the antimicrobial spectrum and mechanism of action of this compound derivatives is a promising avenue for new drug discovery.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.
- DrugPatentWatch. (n.d.). Patent 9,980,944 drug patent claims, expiration, and freedom to operate.
- Farmacia Journal. (2024, February 19). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD.
- Google Patents. (n.d.). WO1995020319A1 - Synergistic antimicrobial compositions containing a halogenated acetophenone and an organic acid.
- Natural Product Communications. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities.
- Organic Syntheses. (n.d.). p. 109.
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Methodological & Application
Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 4'-Bromo-2-(4-fluorophenyl)acetophenone
An Application Note and Protocol for Researchers
Abstract
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a class of compounds that serve as crucial precursors in the biosynthesis of flavonoids and are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, antibacterial, and antifungal properties.[3][4] This application note provides a detailed, robust protocol for the synthesis of novel chalcones using a substituted acetophenone, specifically 4'-Bromo-2-(4-fluorophenyl)acetophenone, via the base-catalyzed Claisen-Schmidt condensation.[5][6] We will delve into the mechanistic rationale, step-by-step experimental procedures, purification techniques, and comprehensive characterization methods, offering field-proven insights for researchers in drug development and organic synthesis.
Introduction: The Significance of the Chalcone Scaffold
The chalcone framework is a privileged structure in drug discovery, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[7][8] This reactive keto-ethylenic group is largely responsible for the diverse biological activities observed in this class of molecules.[7] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a reliable aldol condensation reaction between a substituted acetophenone and an aromatic aldehyde in the presence of a base or acid catalyst.[9][10][11]
This protocol focuses on the use of this compound as the ketone component. The presence of a bromine atom on one aromatic ring and a fluorophenyl group at the α-position of the ketone introduces unique electronic and steric properties, leading to novel chalcone derivatives with potentially enhanced or unique therapeutic profiles.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[12][13] The reaction proceeds via a base-catalyzed mechanism involving the formation of a stabilized enolate ion, which then acts as a nucleophile.
Mechanism Steps:
-
Enolate Formation: A strong base, typically hydroxide (from NaOH or KOH), abstracts an acidic α-hydrogen from the acetophenone derivative.[13][14] The resulting enolate ion is stabilized by resonance, delocalizing the negative charge onto the carbonyl oxygen.
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.[15]
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or water), yielding a β-hydroxy ketone (an aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration (E1cB elimination) to form the final α,β-unsaturated ketone, the chalcone.[12][15] This final step is thermodynamically driven by the formation of a highly conjugated system, which often results in the product precipitating from the reaction mixture.[12]
Expertise in Action: Why These Reagents?
-
Base Catalyst (NaOH/KOH): Aqueous or ethanolic sodium hydroxide or potassium hydroxide are the standard catalysts.[7] They are inexpensive, effective, and strong enough to deprotonate the α-carbon of the acetophenone without promoting significant side reactions when used in catalytic amounts. The concentration typically ranges from 10% to 60%.[7]
-
Solvent (Ethanol): Ethanol is an ideal solvent as it dissolves the aromatic starting materials and the base catalyst, creating a homogeneous reaction medium. Its polarity also helps to stabilize the intermediates.
-
The Starting Ketone (this compound): This specific ketone is chosen for its unique substitution pattern. The electron-withdrawing bromo group can influence the electrophilicity of the carbonyl carbon, while the bulky fluorophenyl group at the α-position introduces significant steric hindrance. This steric bulk may slow the reaction rate compared to unsubstituted acetophenone, potentially requiring longer reaction times or gentle heating to achieve completion.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of a model chalcone, (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one , as a representative example.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| This compound | C₁₄H₁₀BrFO | 309.13 | 5.0 | 1.55 g |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 5.0 | 0.68 g (0.61 mL) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | 1.0 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 25 mL |
| Deionized Water | H₂O | 18.02 | - | ~100 mL |
| Hydrochloric Acid (HCl), 5% aq. solution | HCl | 36.46 | - | As needed (~10-15 mL) |
Synthesis Workflow
Caption: Experimental workflow for chalcone synthesis and purification.
Step-by-Step Procedure
-
Reagent Preparation: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.55 g (5.0 mmol) of this compound and 0.68 g (5.0 mmol) of 4-methoxybenzaldehyde in 15 mL of 95% ethanol. Stir until all solids have dissolved.
-
Catalyst Preparation: Separately, prepare a 10% NaOH solution by dissolving 1.0 g of NaOH pellets in 10 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Initiation: While stirring the ethanolic solution of reactants vigorously, add the 10% NaOH solution dropwise over a period of 10-15 minutes.[8] A color change and the formation of a precipitate are typically observed.
-
Reaction Monitoring: Cap the flask and continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase.[16] The reaction is complete upon consumption of the limiting reagent (usually the aldehyde).
-
Product Precipitation (Work-up): Pour the reaction mixture into a beaker containing ~50 mL of ice-cold water.
-
Neutralization: Slowly add 5% aqueous HCl to the mixture while stirring until it is neutral to litmus paper (pH ~7). This neutralizes the excess NaOH and ensures complete precipitation of the chalcone product.[17]
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[18] Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying: Allow the crude product to air-dry on the filter paper or in a desiccator. Determine the crude yield.
Purification Protocol: Recrystallization
Crude chalcones are effectively purified by recrystallization to remove unreacted starting materials and byproducts.[19]
-
Solvent Selection: Place the crude, dry chalcone into a clean Erlenmeyer flask. Ethanol (95%) is generally a suitable solvent.[18][20]
-
Dissolution: Add a minimal amount of hot 95% ethanol to the flask—just enough to dissolve the solid completely when the solvent is at its boiling point. Use a hot plate and add the solvent in small portions.[21]
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.[21]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently place the flask in an ice bath for 20-30 minutes.[21]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Final Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. Record the final mass and calculate the percent yield.
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is validated through rigorous characterization of the final product:
-
Melting Point Determination: A pure compound will exhibit a sharp, narrow melting point range.[16] Impurities typically cause melting point depression and broadening.
-
Chromatographic Purity (TLC): The purified product should appear as a single spot on a TLC plate, distinct from the starting materials.[16]
-
Spectroscopic Confirmation: The data obtained from FTIR, NMR, and Mass Spectrometry must be unambiguous and consistent with the proposed chemical structure.[22]
Characterization of the Synthesized Chalcone
The structure of the purified chalcone must be confirmed using standard spectroscopic methods. The data below is representative of the expected values for the model compound: (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(4-fluorophenyl)prop-2-en-1-one .
| Technique | Expected Observations |
| FTIR (KBr, cm⁻¹) | ~1665-1650 (C=O stretch): Strong absorption characteristic of a conjugated ketone.[17] ~1605-1580 (C=C stretch): Absorption for the α,β-unsaturated double bond. ~1250 (C-O stretch): For the methoxy group. ~1160 (C-F stretch): For the fluorophenyl group. ~1070 (C-Br stretch): For the bromophenyl group. |
| ¹H NMR (CDCl₃, ppm) | ~7.9-7.2: A complex series of multiplets corresponding to the aromatic protons on the three phenyl rings. ~3.85 (singlet, 3H): Protons of the methoxy (-OCH₃) group. Note: Due to the tetrasubstituted nature of the double bond, there is no vinylic proton signal between 6-8 ppm, which is a key distinguishing feature. |
| ¹³C NMR (CDCl₃, ppm) | ~190.0: Carbonyl carbon (C=O). ~160-110: A series of signals for the aromatic carbons and the two carbons of the C=C double bond. ~55.5: Methoxy carbon (-OCH₃). |
| Mass Spec. (EI-MS) | M⁺ and M⁺+2 peaks: Characteristic isotopic pattern for a monobrominated compound, corresponding to the molecular weight of the product (C₂₂H₁₅BrFO₂ = 425.26 g/mol ). |
References
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google Scholar.
- Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. (2022). Google Scholar.
- Synthesis of chalcone: Significance and symbolism. (2025). Wisdomlib.
- Claisen Schmidt Reaction (Mixed Aldol Condens
- Technical Support Center: Purifying Chalcone Derivatives by Recrystalliz
- Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystalliz
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023).
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Claisen Condens
- SYNTHESIS AND STUDY OF THE PROPERTIES OF CHALCONES BASED ON SUBSTITUTED ACETOPHENONES AND 3-FORMYLINDOLE. (2025).
- Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube.
- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022).
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). ijarsct.
- Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.
- Claisen Condensation Mechanism: Steps, Example & Tips. (n.d.). Vedantu.
- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv
- (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (n.d.).
- A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.Org.
- Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
- The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts.
- Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes: A combined experimental and computational approach studying the interactions of the complexes with the serum albumin. (2021). Journal of Molecular Structure.
- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
- Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry.
- Claisen–Schmidt condens
- Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. (n.d.). Google Scholar.
- Standard Claisen-Schmidt condensation reaction: Significance and symbolism. (2025). Wisdomlib.
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Application Notes and Protocols: 4'-Bromo-2-(4-fluorophenyl)acetophenone as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the strategic use of 4'-Bromo-2-(4-fluorophenyl)acetophenone in pharmaceutical synthesis. This document delves into the rationale behind its application, detailed synthetic and analytical protocols, and its pivotal role in the generation of complex therapeutic agents.
Introduction: The Strategic Importance of Halogenated Ketones in Medicinal Chemistry
In the landscape of modern drug discovery, halogenated organic compounds are indispensable building blocks. The presence of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound (MW: 293.13 g/mol , CAS: 107028-32-0) is a prime example of a bifunctionalized intermediate, offering two distinct points for chemical modification: the reactive α-bromoketone and the para-brominated phenyl ring. This dual reactivity makes it a versatile precursor for a variety of complex molecular architectures, most notably in the synthesis of anti-inflammatory agents.
Application Focus: Synthesis of Lifitegrast, a Lymphocyte Function-Associated Antigen-1 (LFA-1) Antagonist
A prominent application of this compound is in the synthesis of Lifitegrast (Xiidra®), an FDA-approved therapeutic for the treatment of keratoconjunctivitis sicca (dry eye disease).[1][2] Lifitegrast functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its cognate ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the T-cell mediated inflammatory cascade that contributes to the symptoms of dry eye disease. By blocking this interaction, Lifitegrast reduces T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines on the ocular surface.[1]
The synthesis of Lifitegrast involves the construction of a key benzofuran intermediate, for which this compound can serve as a critical starting material. The following sections provide detailed protocols for the synthesis of this intermediate and its subsequent elaboration.
Logical Workflow for Pharmaceutical Synthesis
Caption: Workflow from starting materials to the final drug product.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes a representative synthesis via Friedel-Crafts acylation. The causality behind this choice lies in its efficiency for forming carbon-carbon bonds on aromatic rings.[3][4] Anhydrous conditions are critical as the Lewis acid catalyst, aluminum chloride, is readily hydrolyzed.
Reaction Scheme:
(Image of the Friedel-Crafts acylation of bromobenzene with 4-fluorophenylacetyl chloride to yield this compound)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Bromobenzene | 157.01 | 15.7 g (11.0 mL) | 0.10 |
| 4-Fluorophenylacetyl chloride | 172.59 | 17.3 g | 0.10 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| Crushed Ice | - | 200 g | - |
| 5% Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 10 g | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas into a scrubber), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, combine bromobenzene (15.7 g, 0.10 mol) and 4-fluorophenylacetyl chloride (17.3 g, 0.10 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of 5% HCl solution. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 5% HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Part 2: Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for the structural elucidation of organic molecules.[5] The expected chemical shifts for the title compound are predicted based on the analysis of similar structures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80-7.90 (d, 2H, Ar-H ortho to C=O)
-
δ 7.60-7.70 (d, 2H, Ar-H meta to C=O)
-
δ 7.10-7.20 (m, 2H, Ar-H ortho to F)
-
δ 6.95-7.05 (m, 2H, Ar-H meta to F)
-
δ 4.20 (s, 2H, -CH₂-)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 196.0 (C=O)
-
δ 162.5 (d, ¹JCF, C-F)
-
δ 135.0 (Ar-C)
-
δ 132.0 (Ar-C)
-
δ 130.5 (d, ³JCF, Ar-C)
-
δ 129.0 (Ar-C)
-
δ 128.5 (Ar-C)
-
δ 115.5 (d, ²JCF, Ar-C)
-
δ 45.0 (-CH₂-)
-
High-Performance Liquid Chromatography (HPLC):
HPLC is essential for determining the purity of the synthesized intermediate.[6][7] A reversed-phase method is generally suitable for acetophenone derivatives.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient elution, e.g., 50:50 to 90:10 over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase (approx. 1 mg/mL) and filter |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.
Part 3: Application in Benzofuran Synthesis
The synthesized this compound can be used to construct a benzofuran ring system, a core structure in many pharmaceuticals.[8] This protocol outlines a potential intramolecular cyclization pathway.
Reaction Scheme:
(Image of the intramolecular cyclization of this compound to form a benzofuran derivative)
Procedure Outline:
-
Phenoxide Formation: The α-bromoketone is reacted with a suitably substituted phenol (e.g., a protected hydroquinone derivative) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
-
Intramolecular Cyclization: The resulting ether intermediate is then subjected to an acid-catalyzed cyclization (e.g., using polyphosphoric acid or a strong acid resin) to effect an intramolecular electrophilic aromatic substitution, forming the benzofuran ring.
-
Work-up and Purification: The reaction is quenched, extracted, and the product is purified by chromatography or recrystallization.
This benzofuran intermediate can then be further elaborated through a series of coupling and deprotection steps to yield Lifitegrast.[9]
Safety and Handling
This compound is an α-haloketone and should be handled with care. α-Haloketones are lachrymators and can be corrosive and harmful.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its bifunctional nature allows for the strategic construction of complex molecules like Lifitegrast. The protocols provided herein offer a foundation for the synthesis, analysis, and application of this key building block. As with all chemical procedures, appropriate safety precautions must be observed, and the described methods may require optimization for specific laboratory conditions and scales.
References
- (Reference to a general textbook on medicinal chemistry or the role of halogens in drug design)
- BenchChem. (2025). Technical Support Center: HPLC Separation of Acetophenone Isomers.
- StudyRaid. (2025). Understand TLC and HPLC Analysis of Acetophenone.
- Royal Society of Chemistry. (n.d.). Supporting Information for a relevant article on NMR of acetophenones.
- (Reference to a general organic chemistry textbook on Friedel-Crafts reactions)
- (Reference to a specific research article or p
- (Reference to a safety data sheet for a rel
- (Additional references as needed)
- (Additional references as needed)
- ACS Sustainable Chemistry & Engineering. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints.
- (Additional references as needed)
- ChemistryViews. (2023). Improved Synthesis Route for Lifitegrast.
- (Additional references as needed)
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- (Additional references as needed)
- (Additional references as needed)
- Abidi, A., Shukla, P., & Ahmad, A. (2017). Lifitegrast: A novel drug for treatment of dry eye disease. Journal of Basic and Clinical Pharmacy, 8(4), 245–249.
- (Additional references as needed)
- (Additional references as needed)
- Chemgapedia. (n.d.). Friedel-Crafts Acylation of Benzene.
- (Additional references as needed)
- (Additional references as needed)
- (Additional references as needed)
- (Additional references as needed)
- (Additional references as needed)
- (Additional references as needed)
- (Additional references as needed)
- Perez, E. (2019). Lifitegrast: a novel drug for patients with dry eye disease. The Annals of Pharmacotherapy, 53(7), 743-749.
- (Additional references as needed)
- (Additional references as needed)
Sources
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. chemistryviews.org [chemistryviews.org]
Application Note: Comprehensive Analytical Characterization of 4'-Bromo-2-(4-fluorophenyl)acetophenone
Abstract & Introduction
4'-Bromo-2-(4-fluorophenyl)acetophenone is a di-substituted ketone with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular scaffolds. The presence of two distinct halogenated phenyl rings provides multiple reaction sites for further functionalization, making it a valuable building block. The precise control over its structure and purity is paramount for its successful application in drug discovery and development, where even minor impurities can significantly alter biological activity and toxicity profiles[1][2].
This document provides a comprehensive guide to the analytical methods required for the unambiguous structural elucidation and purity assessment of this compound. As a Senior Application Scientist, the rationale behind each methodological choice is explained, ensuring that the described protocols are robust, reproducible, and self-validating. We will cover spectroscopic techniques for structural confirmation (NMR, MS, IR), a chromatographic method for purity determination (HPLC), and elemental analysis for empirical formula verification.
The protocols and data presented herein are designed for researchers, quality control analysts, and drug development professionals engaged in the synthesis and utilization of this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are critical for selecting appropriate solvents, understanding potential stability issues, and designing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrFO | Calculated |
| Molecular Weight | 293.13 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature (e.g., off-white to yellow powder/crystals) | Inferred from similar compounds[3][4][5] |
| Melting Point | Not empirically determined; expected to be in the range of 50-100 °C | Inferred from isomers[3][4][5] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Acetone, Acetonitrile) | Inferred from chemical structure |
Integrated Analytical Workflow
The comprehensive characterization of a novel chemical entity like this compound requires an integrated approach where data from multiple orthogonal techniques are combined to build a complete profile of the molecule's identity, structure, and purity. The logical flow of this process is depicted below.
Caption: A logical workflow for the comprehensive characterization of the target compound.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹H NMR will confirm the number and connectivity of protons, ¹³C NMR will identify all unique carbon environments, and ¹⁹F NMR will confirm the presence and environment of the fluorine atom, with its coupling to adjacent protons providing key structural information.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Protons ortho to the carbonyl group on the brominated ring, deshielded. |
| ~ 7.65 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Protons meta to the carbonyl group on the brominated ring. |
| ~ 7.20 | dd (J ≈ 8.5, 5.5 Hz) | 2H | H-2'', H-6'' | Protons ortho to the fluorine on the second phenyl ring. |
| ~ 7.05 | t (J ≈ 8.5 Hz) | 2H | H-3'', H-5'' | Protons meta to the fluorine on the second phenyl ring. |
| ~ 4.30 | s | 2H | -CH₂- | Methylene protons adjacent to the carbonyl and phenyl groups. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 196.0 | C=O | Carbonyl carbon, highly deshielded. |
| ~ 162.0 (d, ¹JCF ≈ 245 Hz) | C-4'' | Carbon directly bonded to fluorine, shows large coupling constant. |
| ~ 135.0 | C-1' | Quaternary carbon of the brominated ring attached to the carbonyl. |
| ~ 132.0 | C-3', C-5' | Aromatic CH on the brominated ring. |
| ~ 131.0 (d, ³JCF ≈ 8 Hz) | C-2'', C-6'' | Aromatic CH ortho to fluorine. |
| ~ 130.0 | C-1'' | Quaternary carbon of the fluorinated ring. |
| ~ 129.5 | C-2', C-6' | Aromatic CH on the brominated ring. |
| ~ 128.0 | C-4' | Carbon bearing bromine. |
| ~ 115.5 (d, ²JCF ≈ 21 Hz) | C-3'', C-5'' | Aromatic CH meta to fluorine. |
| ~ 45.0 | -CH₂- | Methylene carbon. |
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a 90° pulse and 64 scans.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight and elemental formula of a compound. For this molecule, high-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1), serves as a definitive marker.
Predicted Mass Spectrum Data (ESI+):
| m/z Value | Ion | Comments |
| 292.9893 | [M+H]⁺ (for ⁷⁹Br) | Calculated exact mass for C₁₄H₁₁⁷⁹BrFO⁺ |
| 294.9872 | [M+H]⁺ (for ⁸¹Br) | Calculated exact mass for C₁₄H₁₁⁸¹BrFO⁺ |
| 314.9712 | [M+Na]⁺ (for ⁷⁹Br) | Sodium adduct, commonly observed in ESI. |
| 316.9691 | [M+Na]⁺ (for ⁸¹Br) | Sodium adduct, commonly observed in ESI. |
Key Fragmentation Patterns (Electron Ionization - EI):
-
Loss of Br: [M-Br]⁺
-
Bromobenzoyl cation: [BrC₆H₄CO]⁺ (m/z 183/185)
-
Fluorophenylmethyl cation: [FC₆H₄CH₂]⁺ (m/z 109)
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak [M+H]⁺ or [M+Na]⁺. Verify the characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by ~2 Da). Confirm the measured exact mass against the theoretical value.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key absorbances for this compound will be the sharp carbonyl (C=O) stretch and vibrations associated with the aromatic rings and carbon-halogen bonds.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100-3000 | Aromatic C-H Stretch | Medium |
| ~ 1685 | C=O Stretch (Ketone) | Strong, Sharp |
| ~ 1600, 1585, 1480 | Aromatic C=C Bending | Medium-Strong |
| ~ 1225 | C-F Stretch | Strong |
| ~ 830 | C-H Out-of-plane bend (para-disubstituted ring) | Strong |
| ~ 600-500 | C-Br Stretch | Medium |
Note: Data inferred from spectral databases of similar compounds like 2-bromo-1-(4-fluorophenyl)ethan-1-one[6][7].
Protocol: FTIR Analysis (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum by subtracting the background. Identify and label the characteristic absorption peaks corresponding to the functional groups of the molecule.
Chromatographic Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-phase HPLC is the industry-standard method for determining the purity of active pharmaceutical ingredients (APIs) and intermediates[1]. It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A UV detector is suitable for this analyte due to the presence of the chromophoric aromatic rings. The method must be validated according to ICH guidelines to be considered trustworthy[1].
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 3 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Stock Solution: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:10 with the mobile phase (50:50 A:B) to obtain a working concentration of 0.1 mg/mL.
-
-
Analysis: Inject the working solution and analyze the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Elemental Analysis
Expertise & Rationale: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For a new compound, this is a fundamental check to ensure the synthesized material matches the theoretical composition, thereby validating its identity and purity.
Theoretical Composition for C₁₄H₁₀BrFO:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 57.37 |
| Hydrogen (H) | 3.44 |
| Bromine (Br) | 27.26 |
| Fluorine (F) | 6.48 |
| Oxygen (O) | 5.46 |
Protocol: Elemental Analysis
-
Sample Preparation: Submit a high-purity, dried sample (~2-3 mg) to a certified analytical laboratory. The sample must be free of residual solvents.
-
Instrumentation: The analysis is typically performed using a CHN analyzer for carbon, hydrogen, and nitrogen. Halogens are determined by methods such as ion chromatography after combustion.
-
Acceptance Criteria: The experimentally determined percentages for each element should be within ±0.4% of the theoretical values.
References
-
National Center for Biotechnology Information. "2-Bromo-1-(4-fluorophenyl)ethan-1-one." PubChem, [Link].
-
ChemBK. "2'-Bromo-4'-fluoroacetophenone." ChemBK, [Link].
-
National Institute of Standards and Technology. "Bromo-4-fluoroacetophenone." NIST Chemistry WebBook, [Link].
-
Hyma Synthesis Pvt. Ltd. "Welcome To Hyma Synthesis Pvt. Ltd." Hyma Synthesis, [Link].
-
IOSR Journal of Pharmacy. "Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient." IOSR Journal, [Link].
-
National Center for Biotechnology Information. "p-Bromoacetophenone." PubChem, [Link].
-
SpectraBase. "4'-Bromo-2-iodo-acetophenone." SpectraBase, [Link].
-
SpectraBase. "2-Bromo-4'-fluoroacetophenone." SpectraBase, [Link].
-
MassBank. "MSBNK-Fac_Eng_Univ_Tokyo-JP011061." MassBank, [Link].
-
SIELC Technologies. "Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column." SIELC, [Link].
-
ResearchGate. "FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone..." ResearchGate, [Link].
-
ResearchGate. "(PDF) Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms." ResearchGate, [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry." NINGBO INNO PHARMCHEM, [Link].
- ResearchGate. "b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol." ResearchGate, https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig2_272821213.
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- 4. innospk.com [innospk.com]
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- 6. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bromo-4-fluoroacetophenone [webbook.nist.gov]
Application Notes and Protocols: 4'-Bromo-2-(4-fluorophenyl)acetophenone as a Versatile Building Block in Organic Synthesis
Abstract
4'-Bromo-2-(4-fluorophenyl)acetophenone, a deoxybenzoin derivative (CAS No. 107028-32-0), is a uniquely functionalized building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[] Its structure, featuring a 1,2-diaryl ethanone core, presents three distinct points of reactivity: the electrophilic carbonyl group, the enolizable α-methylene bridge, and two differentially halogenated aromatic rings. This guide provides an in-depth exploration of the strategic application of this compound, detailing its utility in constructing complex molecular architectures such as multi-aryl systems and substituted heterocycles. We present field-proven insights, step-by-step protocols for key transformations, and a discussion of the mechanistic principles that underpin its synthetic versatility.
Introduction: A Multifaceted Synthetic Intermediate
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The presence of a bromine atom on one phenyl ring and a fluorine atom on the other allows for selective, stepwise modifications. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties of the molecule and its metabolic stability in drug candidates.[2] The central keto-methylene unit is a powerful nucleophile in its enolate form and a precursor to various heterocyclic systems.[3][4]
This document serves as a technical guide for researchers, outlining the primary synthetic pathways accessible from this building block and providing robust protocols for its practical application.
Physicochemical Properties & Safety Data
Proper handling of all chemical reagents is paramount. This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data is limited, related α-haloketones and aromatic ketones can be corrosive, harmful if swallowed or inhaled, and cause irritation.[5][6]
| Property | Value |
| CAS Number | 107028-32-0 |
| Molecular Formula | C₁₄H₁₀BrFO |
| Molecular Weight | 293.13 g/mol [] |
| Appearance | Off-white to yellow solid/powder |
| Melting Point | Typically in the range of 50-60 °C |
| Boiling Point | Not well-defined (decomposes) |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Acetone) |
Core Synthetic Applications
The unique arrangement of functional groups in this compound allows for a diverse range of chemical transformations.
Caption: Key reactive sites and synthetic pathways of this compound.
Synthesis of Chalcone Analogues and Heterocycles
The active methylene group (α-carbon) is readily deprotonated by a base to form an enolate. This nucleophile can undergo condensation with various aldehydes (e.g., Claisen-Schmidt or Knoevenagel condensation) to yield α,β-unsaturated ketones.[7][8] These products, which are structurally analogous to chalcones, are pivotal intermediates for synthesizing a wide array of five- and six-membered heterocyclic compounds.[7][9]
For instance, reaction with hydrazine or its derivatives leads to the formation of highly substituted pyrazoles, a scaffold prevalent in pharmaceuticals due to its wide range of biological activities.[3][10] Similarly, reaction with hydroxylamine hydrochloride yields isoxazoles, and condensation with guanidine or thiourea can produce pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This capability is arguably one of the most powerful applications of this building block.
-
Suzuki Coupling: Reaction with aryl or vinyl boronic acids provides a straightforward route to complex biaryl or styrenyl structures. This is particularly useful for extending the molecular framework and modulating electronic properties.
-
Buchwald-Hartwig Amination: The introduction of primary or secondary amines at the 4'-position allows for the synthesis of diarylamines, which are common motifs in pharmacologically active compounds.
-
Sonogashira Coupling: Coupling with terminal alkynes yields aryl alkynes, which can be further functionalized or used in constructing rigid molecular scaffolds.
The strategic advantage here is that these transformations can be performed selectively, leaving the fluorophenyl ring and the keto-methylene core intact for subsequent modifications.
Application in Medicinal Chemistry
Halogenated acetophenones and their derivatives are well-established precursors in drug discovery.[2][11] The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity (by participating in hydrogen bonding or dipole interactions), and increase membrane permeability.[2] The bromo- and fluoro-substituted phenyl rings in this compound provide medicinal chemists with the tools to systematically explore structure-activity relationships (SAR) by modifying both aromatic systems independently. Compounds derived from this scaffold have been investigated for various therapeutic targets, including their potential as antimicrobial and anticancer agents.[11][12][13]
Experimental Protocols
The following protocols are designed to be robust and scalable, providing a solid foundation for further synthetic exploration.
Protocol 1: Synthesis of an α,β-Unsaturated Ketone via Base-Catalyzed Condensation
This protocol details the synthesis of a chalcone-like intermediate through the reaction of this compound with an aromatic aldehyde. The choice of base is critical; stronger bases can lead to side reactions, while weaker bases may result in slow conversion. Ethanolic sodium hydroxide is a cost-effective and reliable choice.[7]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Ethanol (approx. 10 mL per gram of acetophenone)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Distilled water
-
Hydrochloric Acid (HCl), 2M solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in ethanol at room temperature.
-
Add the aromatic aldehyde to the solution and stir for 5 minutes.
-
Slowly add the 10% NaOH solution dropwise to the mixture. The reaction is often exothermic, and a color change (typically to yellow or orange) should be observed.
-
Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the aqueous suspension by slowly adding 2M HCl until the pH is ~5-6. This protonates any phenoxide intermediates and neutralizes the excess base.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield the crude α,β-unsaturated ketone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Sources
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- 3. galchimia.com [galchimia.com]
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- 6. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone
Welcome to the technical support center for the synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this key intermediate. Instead of a rigid protocol, we present a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges you may encounter in the lab. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to optimize your synthetic strategy effectively.
Overview of Primary Synthetic Strategies
The synthesis of diaryl ketones like this compound can be approached through several classic and modern organic transformations. The three most common routes are Friedel-Crafts acylation, Grignard reagent addition, and Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Each method has distinct advantages and challenges related to substrate scope, functional group tolerance, and reaction conditions.
Caption: High-level overview of the three primary synthetic routes.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My Friedel-Crafts acylation is resulting in a low yield and a complex mixture. What are the likely causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylations are a common issue, often stemming from catalyst deactivation, improper reaction conditions, or side reactions. The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced into an aromatic ring using a Lewis acid catalyst like AlCl₃.[1][2]
Causality & Troubleshooting:
-
Lewis Acid Stoichiometry and Quality: The Lewis acid (e.g., AlCl₃) is not truly a catalyst here; it's a reagent. It complexes with the acyl chloride to form the reactive acylium ion and also complexes with the product ketone, which is a Lewis base.[3] Therefore, you need at least one equivalent for the acylating agent and another for the product. A common practice is to use a stoichiometric excess (e.g., 2.2 molar equivalents) to drive the reaction to completion.[1] Ensure your AlCl₃ is anhydrous and free-flowing; clumpy or discolored material indicates decomposition and will lead to poor results.
-
Strictly Anhydrous Conditions: The reaction is extremely sensitive to moisture. Water will hydrolyze the acyl chloride and react violently with the aluminum chloride, quenching the reaction. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.[4]
-
Temperature Control: The reaction is highly exothermic. The initial mixing of reagents should be done at low temperatures (e.g., 0-5 °C) to prevent uncontrolled side reactions.[5] After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[5]
-
Order of Addition: The standard procedure involves adding the acylating agent (e.g., (4-fluorophenyl)acetyl chloride) to a stirred suspension of the Lewis acid and the aromatic substrate (e.g., bromobenzene) in a suitable solvent like dichloromethane (DCM) or carbon disulfide.[1][4]
Caption: Mechanism of the Friedel-Crafts Acylation.
Optimized Conditions Table:
| Parameter | Recommended Condition | Rationale & Key Insights |
| Lewis Acid | Anhydrous AlCl₃ (2.2 eq) | Ensures complete activation of the acylating agent and accounts for complexation with the ketone product.[1] |
| Substrate | Bromobenzene | The bromo group is a deactivating but ortho, para-director. Acylation will predominantly occur at the para position. |
| Acylating Agent | (4-Fluorophenyl)acetyl chloride | The direct precursor to the desired side chain. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, inert solvents that are effective at the required temperature range. |
| Temperature | 0 °C for addition, then RT for 2-4h | Controls the initial exotherm and prevents side reactions, while allowing the reaction to proceed to completion.[5] |
| Workup | Quench with ice/HCl (aq) | Decomposes the aluminum chloride complexes and separates the organic product from inorganic salts.[1][4] |
FAQ 2: My Grignard reaction is sluggish and produces a significant amount of biphenyl impurity. What's going wrong?
Answer: Grignard reactions are powerful for C-C bond formation but are notoriously sensitive to reaction conditions. Sluggishness is typically due to inactive magnesium, while biphenyl formation is a known side reaction.[6]
Causality & Troubleshooting:
-
Anhydrous Conditions are Non-Negotiable: Grignard reagents are potent bases and will be instantly quenched by protic sources like water or alcohols.[7] Ensure all glassware is rigorously dried, use anhydrous solvents (typically diethyl ether or THF), and maintain an inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: The reaction of the alkyl/aryl halide with magnesium turnings occurs on the metal's surface. An oxide layer often prevents initiation.
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the flask (before adding solvent) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
-
Minimizing Biphenyl Formation: The primary impurity, biphenyl, arises from the coupling of the Grignard reagent with unreacted aryl halide. This is essentially a Wurtz-type coupling.
-
Slow Addition: Add the aryl halide (e.g., bromobenzene) solution slowly to the magnesium suspension. This keeps the instantaneous concentration of the halide low, favoring Grignard formation over coupling.
-
Temperature Control: While some heat may be needed to initiate the reaction, avoid excessive temperatures which can promote the coupling side reaction.[6]
-
-
Choice of Electrophile: For synthesizing a ketone, reacting a Grignard reagent with an ester or acid chloride is problematic as the Grignard can add twice. A superior electrophile is a Weinreb amide (N-methoxy-N-methylamide) or a nitrile. The intermediate from a Weinreb amide is stable to further addition, and the intermediate from a nitrile requires acidic hydrolysis to form the ketone, preventing over-addition.[7]
Caption: A typical workflow for a Grignard reaction.
FAQ 3: I am considering a Suzuki-Miyaura coupling. How do I select the optimal catalyst, base, and solvent system for this specific transformation?
Answer: The Suzuki-Miyaura coupling is a highly versatile and robust method for forming C-C bonds, particularly biaryl linkages.[8][9] Its success hinges on the careful selection of the palladium catalyst, ligand, base, and solvent to create an efficient catalytic cycle.
Causality & Key Components:
-
Palladium Catalyst/Ligand: The choice of catalyst and ligand is crucial. For coupling an aryl bromide, a standard and effective catalyst is Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. Alternatively, you can generate the active Pd(0) species in situ from a Pd(II) precursor like Palladium(II) acetate, Pd(OAc)₂, with a suitable phosphine ligand. The ligand stabilizes the palladium complex and facilitates the steps of the catalytic cycle.
-
The Role of the Base: A base is essential for the transmetalation step. It activates the organoboron species, making it more nucleophilic and ready to transfer its organic group to the palladium center.[10] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can depend on the presence of base-sensitive functional groups in your substrates.[11]
-
Solvent System: The solvent must solubilize the various components of the reaction. Often, a mixture of an organic solvent and water is used. A common and effective system is 1,4-dioxane and water.[8] Other solvents like dimethylformamide (DMF) or toluene can also be effective. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial in biphasic systems.[9]
Comparative Table of Suzuki Conditions:
| Component | Option 1 (Standard) | Option 2 (Alternative) | Rationale |
| Aryl Halide | 2-Chloro-1-(4-fluorophenyl)ethan-1-one | 4'-Bromoacetophenone | The halide partner must contain the acetophenone moiety. |
| Boronic Acid | (4-Bromophenyl)boronic acid | (2-(4-fluorophenyl)acetyl)boronic acid | The corresponding boronic acid partner. |
| Pd Source | Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) | Pd(PPh₃)₄ is a pre-catalyst. Pd(OAc)₂ requires a ligand. |
| Ligand | (Included in Pd(PPh₃)₄) | PPh₃ or other phosphine ligands | Stabilizes the Pd(0) active species. |
| Base | K₂CO₃ or Na₂CO₃ (2-3 eq) | K₃PO₄ (2-3 eq) | Activates the boronic acid for transmetalation. Carbonates are widely effective.[8][11] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | A biphasic system is common and highly effective.[8] |
| Temperature | 80 - 100 °C | 80 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
digraph "Suzuki_Cycle" { graph [fontname="Arial"]; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial"];Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X(L₂)\n(Oxidative Adduct)", fillcolor="#F1F3F4"]; Transmetal [label="Ar-Pd(II)-Ar'(L₂)", fillcolor="#F1F3F4"]; RedElim [label="Ar-Ar'\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArX [label="Ar-X", shape=plaintext]; ArBOH [label="Ar'-B(OH)₂ + Base", shape=plaintext];
Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArX -> OxAdd [style=dotted]; OxAdd -> Transmetal [label="Transmetalation"]; ArBOH -> Transmetal [style=dotted]; Transmetal -> Pd0 [label="Reductive\nElimination", dir=back]; Transmetal -> RedElim; }
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
ChemicalBook: 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis. Provides examples of purification via silica gel chromatography and workup procedures.
-
Benchchem: Application Notes and Protocols for Suzuki Coupling Reactions. Outlines general protocols and optimized conditions for Suzuki coupling of acetophenone derivatives.
-
PrepChem: Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. Details a Friedel-Crafts procedure using aluminum chloride with cooling.
-
Guidechem: How is 3-FLUORO-4-BROMO-ACETOPHENONE synthesized? Describes detailed extraction and purification steps for a similar molecule.
-
Benchchem: Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction. Emphasizes the requirement for anhydrous conditions and provides detailed protocols.
-
Friedel – Cradfts acetylation of Bromobenzene. Discusses the use of excess AlCl₃ in Friedel-Crafts acetylation and provides a procedural example.
-
The Suzuki Reaction. Explains the mechanism and components of the Suzuki reaction, including the role of a phase-transfer catalyst.
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Investigates the optimization of bases and reaction conditions for Suzuki coupling of 4-bromoacetophenone.
-
NROChemistry: Friedel-Crafts Reactions. Provides a general experimental procedure for Friedel-Crafts acylation, including temperature control.
-
Organic Chemistry Portal: Suzuki Coupling. Describes the mechanism of the Suzuki coupling, highlighting the need for base to activate the boronic acid.
-
Sigma-Aldrich: Friedel–Crafts Acylation. Gives an overview of the Friedel-Crafts acylation reaction and its mechanism.
-
ResearchGate: Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid. Shows a specific application of Suzuki coupling for a related substrate.
-
Organic Chemistry Portal: Friedel-Crafts Acylation. Notes that a stoichiometric amount of Lewis acid is required due to product complexation.
-
Master Organic Chemistry: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Explains the mechanism of Friedel-Crafts acylation, including the formation of the acylium ion.
-
ChemicalBook: 2-Bromo-4'-fluoroacetophenone synthesis. Provides purification details for a related compound.
-
Organic Syntheses Procedure: p-BROMOACETOPHENONE. Details a large-scale Friedel-Crafts procedure emphasizing anhydrous conditions and workup.
-
Chemistry LibreTexts: The Grignard Reaction (Experiment). Mentions biphenyl as a major impurity and discusses factors favoring its formation.
Sources
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. ikm.org.my [ikm.org.my]
Technical Support Center: Synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone
Welcome to the technical support guide for the synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize your results.
Overview of the Core Synthesis: Friedel-Crafts Acylation
The most common and direct route to synthesizing this compound is through a Friedel-Crafts acylation. This involves the reaction of bromobenzene with 2-(4-fluorophenyl)acetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the highly electrophilic acylium ion is generated and subsequently attacks the electron-rich bromobenzene ring.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yield is a frequent issue that can stem from several factors, primarily related to reagent quality and reaction conditions.
-
Cause 1: Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Any moisture will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive. This is the most common cause of reaction failure.
-
Solution: Always use freshly opened, anhydrous AlCl₃ from a sealed container. Handle it quickly in a dry environment (e.g., glove box or under a nitrogen blanket). Ensure all glassware is oven-dried and cooled under a desiccator or inert atmosphere before use.
-
-
Cause 2: Insufficient Catalyst: The product ketone is a Lewis base and forms a stable complex with AlCl₃.[1] This complexation deactivates both the product and the catalyst. Therefore, a stoichiometric amount (at least 1.1 equivalents) of AlCl₃ is required. Using a catalytic amount is insufficient.
-
Solution: Carefully calculate and weigh your reagents. Use a slight excess (1.1-1.3 equivalents) of AlCl₃ relative to the limiting reagent (typically the acyl chloride).
-
-
Cause 3: Poor Quality Acyl Chloride: The starting 2-(4-fluorophenyl)acetyl chloride can degrade over time, hydrolyzing to the corresponding carboxylic acid. The carboxylic acid will not form the acylium ion under these conditions and will inhibit the reaction.
-
Solution: Use freshly prepared or recently purchased acyl chloride. If in doubt, you can check its purity by IR spectroscopy (look for the characteristic C=O stretch around 1790 cm⁻¹ and the absence of a broad O-H stretch from the acid).
-
-
Cause 4: Inefficient Workup: Significant product can be lost during the workup and purification stages, especially if emulsions form or if the product-catalyst complex is not fully decomposed.
Q2: My final product is contaminated with a significant amount of an isomeric impurity. How can I identify and prevent this?
A2: The primary isomeric impurity is the ortho-acylated product, 1-(2-bromophenyl)-2-(4-fluorophenyl)ethan-1-one. Its formation is a direct consequence of the directing effects of the bromine substituent on the benzene ring.
-
Mechanism of Isomer Formation: Bromine is an ortho, para-directing deactivator. While the para position is sterically less hindered and generally favored, the ortho position remains susceptible to electrophilic attack.
-
Controlling the Ortho/Para Ratio:
-
Temperature: Lowering the reaction temperature (e.g., 0-5 °C) often increases the selectivity for the para isomer by favoring the thermodynamically more stable product and reducing the kinetic ortho product.
-
Solvent: The choice of solvent can influence steric hindrance around the electrophile. Bulky solvent molecules can further disfavor attack at the more crowded ortho position. Carbon disulfide (CS₂) is a traditional solvent for this purpose, though its toxicity and flammability are significant drawbacks. Dichloromethane or 1,2-dichloroethane are common, more practical alternatives.
-
-
Identification and Purification:
-
TLC/GC-MS: The two isomers can typically be distinguished by Thin Layer Chromatography (TLC), with the para isomer often having a slightly higher Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for quantifying the isomer ratio.
-
Purification: Recrystallization is the most effective method for removing the ortho isomer. The para isomer, being more symmetrical, generally has a higher melting point and lower solubility, allowing it to crystallize preferentially from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture.
-
Q3: The reaction mixture turned very dark, and the isolated product is an off-color oil or solid. What happened?
A3: A dark coloration often indicates charring or side reactions, which can be caused by excessive heat or impurities.
-
Cause 1: Overheating: Friedel-Crafts reactions are exothermic. If the addition of reagents is too fast or cooling is inadequate, the temperature can rise uncontrollably, leading to decomposition and polymerization of starting materials or products.
-
Solution: Maintain strict temperature control throughout the reaction. Add the acyl chloride or the AlCl₃ portion-wise or via a dropping funnel to a cooled solution of the other reagents. Use an ice bath to manage the exotherm.
-
-
Cause 2: Incomplete Quenching: If the aluminum chloride complex with the product is not fully hydrolyzed during workup, it can lead to a discolored and impure product that is difficult to crystallize.[3]
-
Solution: Ensure a thorough and acidic workup. After quenching on ice/HCl, stir the mixture vigorously for 30-60 minutes to ensure all complexes are broken down before proceeding to extraction.
-
-
Purification of Discolored Product: If you obtain a discolored product, it can often be purified.
-
Activated Charcoal: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can remove colored impurities. Filter the charcoal through a pad of Celite before recrystallization.
-
Recrystallization: This is the most powerful tool for obtaining a pure, crystalline final product.[4]
-
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this reaction?
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
2-(4-fluorophenyl)acetyl chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood.
-
Hydrogen Chloride (HCl) Gas: The reaction evolves significant amounts of HCl gas.[3] The reaction apparatus must be equipped with a gas trap (e.g., a tube leading to a beaker of sodium bicarbonate solution or a calcium chloride drying tube) to neutralize the acidic fumes.
-
-
How can I best monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most convenient method. Take small aliquots from the reaction mixture, carefully quench them in ice-cold dilute HCl, extract with a small amount of ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the bromobenzene spot and the appearance of a new, lower Rf product spot indicates reaction progression.
-
-
Can I use a different Lewis acid?
-
While AlCl₃ is the most common, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, they are generally less reactive, and the reaction may require higher temperatures or longer reaction times, which can potentially lead to more side products. For this specific transformation, AlCl₃ is generally the most effective and reliable choice.
-
Validated Experimental Protocol
This protocol provides a reliable baseline for the synthesis. All glassware should be rigorously dried, and anhydrous reagents should be used.
Table 1: Reagent Stoichiometry and Properties
| Reagent | Formula | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Bromobenzene | C₆H₅Br | 157.01 | 50.0 | 7.85 g (5.2 mL) | 1.0 |
| 2-(4-fluorophenyl)acetyl chloride | C₈H₆ClFO | 172.58 | 55.0 | 9.49 g | 1.1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 65.0 | 8.67 g | 1.3 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | - | 100 mL | - |
Procedure:
-
Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (8.67 g) and anhydrous dichloromethane (50 mL) under a positive pressure of nitrogen. Cool the flask to 0 °C in an ice bath.
-
In a separate, dry flask, prepare a solution of bromobenzene (7.85 g) and 2-(4-fluorophenyl)acetyl chloride (9.49 g) in anhydrous dichloromethane (50 mL).
-
Reaction: Transfer the bromobenzene/acyl chloride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Workup: Prepare a slurry of 50 g of crushed ice in a 1 L beaker and add 20 mL of concentrated HCl. While stirring vigorously, slowly pour the reaction mixture into the ice/HCl slurry.
-
Continue stirring for 30 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL), 5% sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from hot ethanol. Cool to room temperature and then in an ice bath to maximize crystal formation. Filter the pure white crystals, wash with a small amount of cold ethanol, and dry in vacuo.
Troubleshooting Flowchart
References
- CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents.
-
Organic Syntheses Procedure, p. 109. Available at: [Link]
-
Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
Acetophenone, 3-bromo - Organic Syntheses Procedure. Available at: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone
Welcome to the technical support center for the synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields, improve product purity, and resolve common experimental challenges.
The primary synthetic route discussed is the Friedel-Crafts acylation of bromobenzene with 4-fluorophenylacetyl chloride, a robust method for forming the target aryl ketone.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A suboptimal yield is the most common challenge. The causes can range from reagent quality to procedural execution.
Potential Causes & Recommended Solutions
| Cause ID | Potential Cause | Scientific Explanation & Recommended Solution |
| LC-1 | Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Explanation: Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture from the atmosphere or solvents will hydrolyze it to aluminum hydroxide, rendering it inactive. The catalyst is crucial for generating the highly electrophilic acylium ion necessary for the reaction.[1] Solution: Always use fresh, unopened, or properly stored anhydrous AlCl₃. Handle it quickly in a dry environment or, ideally, within a glovebox or under an inert atmosphere (Nitrogen/Argon). Ensure all glassware is flame-dried or oven-dried immediately before use. |
| LC-2 | Incorrect Stoichiometry of Catalyst | Explanation: In Friedel-Crafts acylation, the AlCl₃ catalyst forms a complex with the carbonyl oxygen of the acyl chloride reactant and, more strongly, with the ketone product.[1] This product complexation deactivates the catalyst. Therefore, a stoichiometric amount (at least 1.1 to 1.3 equivalents) is required to drive the reaction to completion. Using only a catalytic amount will result in a stalled reaction and low yield. Solution: Carefully calculate and weigh the AlCl₃ to ensure at least a 1.1 molar equivalent relative to the limiting reagent (typically the acyl chloride). An excess is often beneficial.[2] |
| LC-3 | Poor Quality of Reagents or Solvents | Explanation: The presence of nucleophilic impurities (like water or alcohols) in the solvent or starting materials will quench the acylium ion intermediate and consume the Lewis acid catalyst. Acetic acid impurity in the acyl chloride can also interfere with the reaction.[2] Solution: Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents). Purify bromobenzene and 4-fluorophenylacetyl chloride by distillation before use to remove any acidic or aqueous impurities. |
| LC-4 | Suboptimal Reaction Temperature | Explanation: The initial addition of reagents is exothermic and must be controlled to prevent side reactions. However, the Friedel-Crafts acylation of a deactivated ring like bromobenzene may require thermal energy to proceed at a reasonable rate after the initial complex formation.[3] Solution: Perform the initial addition of the acyl chloride to the bromobenzene/AlCl₃ mixture at a low temperature (0-5 °C) to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature and then gently heat (e.g., to 50 °C) for several hours to ensure completion. Monitor progress using Thin Layer Chromatography (TLC).[3] |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting logic for diagnosing low yield.
Issue 2: Formation of Multiple Products / Impurities
The appearance of unexpected spots on a TLC plate indicates side reactions or impurities.
Potential Causes & Recommended Solutions
| Cause ID | Potential Cause | Scientific Explanation & Recommended Solution |
| IP-1 | Formation of Ortho Isomer | Explanation: While the bromo group is an ortho-, para- director, the para position is sterically favored. However, some ortho-acylation can occur, leading to the formation of 2'-Bromo-2-(4-fluorophenyl)acetophenone. Solution: Lowering the reaction temperature can sometimes increase regioselectivity towards the para product. Using a bulkier solvent might also favor para substitution due to steric hindrance. Careful purification by column chromatography or recrystallization is essential to separate the isomers. |
| IP-2 | Unreacted Starting Materials | Explanation: The presence of bromobenzene or 4-fluorophenylacetyl chloride post-reaction indicates an incomplete reaction. This is often linked to the causes of low yield (see Issue 1). Solution: Re-evaluate catalyst activity, stoichiometry, and reaction time/temperature. Monitor the reaction via TLC until the starting material spot is consumed.[4] |
| IP-3 | Hydrolysis of Acyl Chloride | Explanation: If 4-fluorophenylacetyl chloride is exposed to moisture, it will hydrolyze to 4-fluorophenylacetic acid. This acid can react with the AlCl₃, but it is generally less effective in the acylation reaction under these conditions. Solution: Ensure all reagents and equipment are scrupulously dry. Prepare the reaction under an inert atmosphere. |
| IP-4 | Colored Impurities | Explanation: Colored impurities often arise from side reactions at high temperatures or decomposition of the product during workup.[4] Solution: Avoid excessive heating during the reaction. During the aqueous workup, ensure the mixture is kept cool. The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by passing it through a short plug of silica gel to remove baseline impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A1: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of 4-fluorophenylacetyl chloride and abstracts the chloride, forming a resonance-stabilized acylium ion. This ion is a very powerful electrophile.[6]
-
Electrophilic Attack: The π-electrons of the bromobenzene ring attack the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: The [AlCl₄]⁻ complex abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (which remains complexed to the product).
Caption: Mechanism of Friedel-Crafts acylation.
Q2: Can I use a different Lewis acid?
A2: Yes, other Lewis acids can be used, but their reactivity varies. Ferric chloride (FeCl₃) is a common, milder alternative to AlCl₃. Boron trifluoride (BF₃), often as its etherate complex, can also be used, sometimes in conjunction with a protic acid.[7] However, AlCl₃ is generally the most effective and widely used catalyst for this type of transformation due to its high activity.[8]
Q3: What is the standard protocol for this reaction and workup?
A3: The following is a generalized, self-validating protocol based on standard procedures for Friedel-Crafts acylation.[3]
Experimental Protocol: Synthesis and Purification
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask (flame-dried) with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a tube leading to a basic solution to neutralize evolved HCl gas).
-
Maintain the system under a positive pressure of an inert gas (N₂ or Ar).
-
-
Reaction:
-
To the flask, add anhydrous aluminum chloride (1.3 eq.).
-
Add bromobenzene (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-fluorophenylacetyl chloride (1.1 eq.) in the same anhydrous solvent via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.
-
After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Gently heat the reaction to 40-50 °C and stir for an additional 2-4 hours, or until TLC analysis shows consumption of the starting material.
-
-
Workup and Isolation:
-
Cool the reaction mixture back down in an ice bath.
-
Very slowly and cautiously pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl. This will decompose the aluminum complexes.[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash sequentially with 1M HCl, water, 5% NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by either:
-
Q4: How do I properly monitor the reaction with TLC?
A4: Prepare a TLC chamber with a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). On a silica plate, spot the bromobenzene starting material (SM), the 4-fluorophenylacetyl chloride (if stable enough, or a co-spot), and the reaction mixture (RM). As the reaction proceeds, you should see the SM spot diminish and a new, lower Rf spot corresponding to the more polar ketone product appear and intensify.[4] The reaction is considered complete when the SM spot is no longer visible.
References
-
ChemBK. 2'-Bromo-4'-fluoroacetophenone. [Link]
-
Organic Syntheses. p-BROMOACETOPHENONE. Coll. Vol. 1, p.109 (1941); Vol. 1, p.12 (1921). [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Homework.Study.com. Write a complete step-wise mechanism for your reaction Benzaldehyde + 4-bromoacetophenone to 4-bromochalcone. [Link]
-
University of Siegen. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]
-
National Institutes of Health (NIH). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. [Link]
-
PrepChem.com. Synthesis of p-fluoroacetophenone. [Link]
- Google Patents. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
-
Organic Syntheses. p-BROMOPHENACYL BROMIDE. Coll. Vol. 1, p.127 (1941); Vol. 2, p.24 (1922). [Link]
-
Organic Syntheses. Acetophenone, 3-bromo-. Coll. Vol. 5, p.127 (1973); Vol. 42, p.12 (1962). [Link]
-
Organic Syntheses. 4-bromoacetophenone. Vol. 85, p.189 (2008). [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 9. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Bromo-4'-fluoroacetophenone | 403-29-2 [chemicalbook.com]
Technical Support Center: Acetophenone Synthesis via Friedel-Crafts Acylation
Welcome to the technical support guide for the Friedel-Crafts acylation, specifically tailored for the synthesis of acetophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this foundational C-C bond-forming reaction. Here, we move beyond simple procedural steps to explore the underlying chemical principles that govern success and failure in this synthesis, providing you with the expert insights needed to troubleshoot effectively.
The Core Reaction: Mechanism of Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] In the synthesis of acetophenone, benzene is acylated using an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]
The reaction proceeds via three primary steps:
-
Formation of the Electrophile : The Lewis acid catalyst activates the acylating agent to generate a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.[4][5][6]
-
Nucleophilic Attack : The π-electron system of the benzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][7] This step temporarily disrupts the aromaticity of the ring and is the rate-determining step.[2]
-
Re-aromatization : A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst to yield the final product, acetophenone.
Caption: Catalyst sequestration by the ketone product.
Section 2: Reaction Conditions & Side Products
Q3: Is the reaction temperature critical? What happens if it's too high or too low?
A3: Yes, temperature control is important. The initial addition of the acylating agent to the benzene/AlCl₃ slurry is often done at a low temperature (0-5 °C) to moderate the initial exothermic reaction. [1]After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated (e.g., to 50-60 °C) to ensure completion. [8]Excessively high temperatures can lead to side reactions and decomposition of reagents, reducing the overall yield. [9]Conversely, if the temperature is too low, the reaction rate may be too slow to proceed efficiently. [9] Q4: I see some dark, tarry material in my reaction flask. What is it and how can I avoid it?
A4: The formation of dark, polymeric tars is often a sign of moisture contamination or excessively high reaction temperatures. When moisture reacts with AlCl₃ and the acylating agent, it can initiate side reactions and polymerization. Ensure all glassware is oven-dried, reagents are anhydrous, and the reaction is protected from atmospheric moisture with a drying tube. [9]Using a solvent like dichloromethane or 1,2-dichloroethane can also help to moderate the reaction and keep materials in solution, reducing charring. [10] Q5: Is polyacylation a concern, similar to polyalkylation in Friedel-Crafts alkylation?
A5: No, this is one of the major synthetic advantages of acylation over alkylation. The acyl group (CH₃CO-) is an electron-withdrawing group, which deactivates the aromatic ring product. [9][11]This deactivation makes the product (acetophenone) significantly less nucleophilic than the starting material (benzene), effectively preventing a second acylation reaction from occurring. [6][12][13]
Section 3: Work-up and Purification
Q6: My reaction mixture turned into a thick, un-stirrable sludge. How should I proceed with the work-up?
A6: This is common as the AlCl₃-ketone complex often precipitates. The standard work-up procedure involves carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. [1][10]This process is highly exothermic and should be done in a fume hood with vigorous stirring. The ice controls the temperature, while the acid helps to hydrolyze the aluminum salts and break up the complex. The HCl also ensures the resulting aluminum hydroxide (Al(OH)₃) remains dissolved as a soluble salt, preventing the formation of a gelatinous precipitate that can complicate extraction. [14] Q7: After quenching, I'm struggling with a persistent emulsion during the organic extraction. What can I do?
A7: Emulsions are common during the work-up of these reactions due to the presence of aluminum salts. To break an emulsion, you can try the following:
-
Add Brine : Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing a better separation from the organic layer.
-
Gentle Swirling : Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel.
-
Filtration : In stubborn cases, filtering the entire emulsion through a pad of Celite or glass wool can help break it up.
-
Patience : Sometimes, simply letting the separatory funnel stand undisturbed for an extended period will allow the layers to separate.
Standard Laboratory Protocol: Synthesis of Acetophenone
This protocol outlines a standard procedure for the synthesis of acetophenone from benzene and acetyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood. Benzene is a known carcinogen, and acetyl chloride and aluminum chloride are corrosive and react violently with water. [10]
Reagent & Equipment Data
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Equiv. |
| Benzene | C₆H₆ | 78.11 | 20 mL (0.225 mol) | 3.5 |
| Acetyl Chloride | CH₃COCl | 78.50 | 5.0 mL (0.070 mol) | 1.1 |
| Aluminum Chloride | AlCl₃ | 133.34 | 8.5 g (0.064 mol) | 1.0 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 40 mL | - |
Step-by-Step Methodology
-
Setup : Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (to protect from moisture), and an addition funnel. Ensure all glassware is oven-dried.
-
Reagent Charging : In the fume hood, charge the flask with anhydrous aluminum chloride (8.5 g) and dichloromethane (20 mL). Begin stirring to create a slurry.
-
Benzene Addition : Add benzene (20 mL) to the flask.
-
Acylating Agent Addition : Prepare a solution of acetyl chloride (5.0 mL) in dichloromethane (20 mL) in the addition funnel.
-
Reaction : Cool the reaction flask in an ice bath. Add the acetyl chloride solution dropwise to the stirred slurry over 30 minutes. A vigorous evolution of HCl gas will be observed (this should be vented through the drying tube into the fume hood).
-
Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion. [15]7. Quenching : Prepare a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture.
-
Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane. [1]9. Washing : Combine all organic layers. Wash successively with 50 mL of 5% sodium hydroxide solution (to remove any unreacted acid) and 50 mL of water. [1]10. Drying & Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification : The crude product is a yellowish oil. Purify by vacuum distillation, collecting the fraction boiling at ~90-92 °C at 20 mmHg (Lit. b.p. 202 °C at atmospheric pressure) to yield pure, colorless acetophenone. [1]
Visualized Workflows
Caption: Experimental workflow for acetophenone synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Learnbin. (2025). Friedel-Crafts Acylation Of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Schatz, P. F. (2007). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Sciencemadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. Retrieved from [Link]
-
StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]
- European Patent Office. (1990). Process for purifying 4-hydroxy-acetophenone.
-
Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Sources
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- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 5. learnbin.net [learnbin.net]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
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- 15. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Technical Support Center: Catalyst Selection for Reactions of 4'-Bromo-2-(4-fluorophenyl)acetophenone
Welcome to the technical support center for catalyst selection and troubleshooting for reactions involving 4'-Bromo-2-(4-fluorophenyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing critical chemical transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for catalytic transformations?
A1: This molecule presents three primary sites for catalytic modification:
-
The Aryl Bromide (C-Br bond): This is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
-
The Ketone (C=O group): The carbonyl group can be reduced to a secondary alcohol. This reaction is of high interest in pharmaceutical development, particularly when performed asymmetrically to yield a single enantiomer.
-
The α-Carbon (C-H bond): The proton on the carbon adjacent to the ketone is acidic and can be removed to form an enolate, enabling α-functionalization reactions. However, this guide will focus on the more common and catalytically driven C-Br and C=O transformations.
Q2: I am planning a Suzuki-Miyaura coupling. Why is a palladium catalyst system the industry standard?
A2: The palladium-catalyzed Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, particularly biaryl structures common in pharmaceuticals. The catalytic cycle, involving Pd(0) and Pd(II) oxidation states, efficiently facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. This system is highly reliable and tolerant of a wide range of functional groups, making it a first-choice methodology.
Q3: My cross-coupling reaction has stalled. What are the likely causes?
A3: Stalled conversion is a common issue. The primary culprits are typically related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning: Trace impurities in reagents or solvents (e.g., sulfur compounds, other halides) can irreversibly bind to the palladium's active sites.[1][2]
-
Inactive Catalyst: The pre-catalyst may not have been properly activated to the active Pd(0) species, or the active catalyst may have decomposed.
-
Poor Base/Solvent Choice: The base is critical for the transmetalation step. Its strength, solubility, and steric properties must be matched to the specific substrates and catalyst system.[3]
-
Low Temperature: Oxidative addition of aryl bromides can be slow. Increasing the temperature often improves reaction rates and overall conversion.[4]
Q4: How can I produce a single enantiomer of the corresponding alcohol from the ketone?
A4: Asymmetric reduction is required. This can be achieved through two main catalytic approaches:
-
Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst (commonly Ruthenium or Rhodium) and a hydrogen donor (e.g., isopropanol, formic acid) to deliver hydrogen selectively to one face of the ketone.
-
Biocatalysis: Using whole-cell microorganisms (like yeast or fungi) or isolated enzymes (ketoreductases) can provide exceptionally high enantioselectivity (>99% e.e.) under mild, environmentally friendly conditions.[5][6]
Section 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The aryl bromide moiety of this compound is primed for cross-coupling reactions. The Suzuki-Miyaura reaction is a benchmark for this transformation.
Catalyst System Selection: The Four Pillars
A successful Suzuki-Miyaura coupling depends on the synergistic interplay of four components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source (Pre-catalyst): This provides the palladium that will enter the catalytic cycle. Common choices include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃.
-
Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For an electronically deactivated and sterically hindered substrate like an acetophenone derivative, bulky and electron-rich phosphine ligands are often required.
-
Base: The base is essential for activating the boronic acid partner in the transmetalation step. The choice of base can dramatically affect the reaction outcome.[3]
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction while being compatible with the chosen base and temperature. Aqueous solvent mixtures are common.[7]
Workflow for Catalyst System Selection
Caption: Logical workflow for selecting and optimizing a Suzuki-Miyaura catalyst system.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
The following table provides robust starting points for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Conditions are adapted from established protocols for structurally similar 4-bromoacetophenone derivatives.[8][7]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Good for simple boronic acids.[8] |
| 2 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 90 | Reliable, all-in-one pre-catalyst.[8] |
| 3 | [PdCl(allyl)]₂ (1) | SPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | Excellent for sterically hindered substrates.[8] |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | High activity for challenging couplings. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a self-validating starting point for your experiments.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium source and ligand (see table above).
-
Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL Toluene and 2 mL H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Section 2: Asymmetric Reduction of the Ketone
Creating a chiral alcohol from the ketone requires a catalyst that can differentiate between the two faces of the prochiral carbonyl group.
Catalyst Selection: Biocatalysis vs. Chemical Catalysis
| Catalyst Type | Mechanism | Advantages | Disadvantages | Best For |
| Biocatalysts | Enzyme-mediated (ketoreductase) hydride transfer from a cofactor (NAD(P)H). | - Extremely high enantioselectivity (>99% e.e.).- Mild conditions (room temp, aqueous media).- Environmentally friendly ("Green Chemistry"). | - Substrate scope can be limited.- Requires specific strains or enzymes.- Longer reaction times (24h).[6] | High-value pharmaceutical intermediates where enantiopurity is critical. |
| Chemical Catalysts | Chiral metal-ligand complex (e.g., Ru-TsDPEN) facilitates hydrogen transfer from a donor (e.g., isopropanol). | - Broad substrate scope.- Well-understood mechanisms.- Faster reaction times. | - May require cryogenic temperatures.- Potential for heavy metal contamination.- Enantioselectivity is often good but may not reach >99%. | Rapid screening and synthesis where very high e.e. is not the sole driver. |
Troubleshooting Guide for Asymmetric Reductions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | (Biocatalysis): Poor cell viability or enzyme activity. (Chemical): Inactive catalyst or insufficient hydrogen donor. | (Bio): Optimize pH, temperature, and media. Ensure proper aeration for whole cells.[5] (Chem): Use a fresh catalyst. Use the hydrogen donor (e.g., isopropanol) as the solvent to drive equilibrium. |
| Low Enantiomeric Excess (e.e.) | (Biocatalysis): Competing enzymes in whole cells producing the opposite enantiomer. (Chemical): Poor catalyst-substrate match; reaction temperature too high. | (Bio): Screen different microbial strains. Rhodotorula rubra and Aspergillus niger are known to produce opposite enantiomers for similar substrates.[6] (Chem): Screen a library of chiral ligands. Lower the reaction temperature. |
| Racemization of Product | The reaction conditions (e.g., acidic or basic) may be causing the chiral alcohol to racemize after formation. | Check the pH of the reaction mixture post-reaction. Ensure the work-up procedure is neutral and non-racemizing. |
References
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry.
-
Initial optimization studies carried out between 4-bromoacetophenone and phenylboronic acid. ResearchGate.
-
Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives. BenchChem.
-
Yield-time curve of the reaction of 4'-bromoacetophenone and phenylboronic acid. ResearchGate.
-
Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate as a model reaction of Suzuki–Miyaura reaction. ResearchGate.
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
-
Cross-coupling of acetophenone with various aryl bromides. ResearchGate.
-
Technical Support Center: Catalyst Poisoning in the Cyclization of 2'-Aminoacetophenone Oxime. BenchChem.
-
Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate.
-
Asymmetric reduction of 4-Bromo-Acetophenone using whole cells (Conference Paper). ResearchGate.
-
Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI.
-
How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.
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- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone
Welcome to the technical support center for the synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the identification, management, and mitigation of common impurities. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity and yield for your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
A1: The most prevalent and direct method is the Friedel-Crafts acylation of fluorobenzene with 4-bromophenylacetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The primary impurities stem from the nature of this electrophilic aromatic substitution reaction. The most common side product is the ortho-acylated isomer, 2'-Bromo-2-(4-fluorophenyl)acetophenone.[1] Other potential impurities include unreacted starting materials (fluorobenzene, 4-bromophenylacetic acid or its acid chloride) and, less commonly, diacylated products.[1]
Q2: Why is the para-substituted product (4'-isomer) favored over the ortho-isomer?
A2: While the fluorine atom is an ortho, para-director in electrophilic aromatic substitution, the formation of the para product is overwhelmingly favored due to sterics.[1] The acylium ion intermediate, which is quite bulky, experiences significant steric hindrance when attempting to attack the ortho position adjacent to the fluorine atom.[1] The para position is sterically unencumbered, making it the preferred site of reaction.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in Friedel-Crafts acylations can typically be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Inadequate drying of glassware, solvents, or reagents will deactivate the catalyst and halt the reaction. Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because it complexes with both the acylating agent and the final ketone product.[2][3] Using catalytic amounts is insufficient. An excess is often recommended.[4]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also decrease the selectivity between the para and ortho isomers, potentially leading to a more complex mixture that is difficult to purify and results in a lower isolated yield of the desired product.[1]
Q4: What are the best analytical methods to assess the purity of my product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial method for monitoring reaction progress and assessing the complexity of the crude product mixture.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying isomeric impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved.
Troubleshooting Guide: Common Impurity Issues
This section addresses specific impurity-related challenges in a problem/solution format.
Problem 1: Significant Presence of Isomeric Impurity
Symptom: HPLC or NMR analysis of the crude product shows a significant peak/signal corresponding to the ortho-isomer, 2'-Bromo-2-(4-fluorophenyl)acetophenone.
Causality: The formation of the ortho-isomer is a known side reaction.[1] Its proportion can increase with higher reaction temperatures, which provide the energy needed to overcome the steric barrier for ortho-attack.[1]
Solution Workflow:
-
Reaction Temperature Control:
-
Action: Maintain a lower and consistent reaction temperature. The optimal temperature should be determined empirically but often falls in the 0-25°C range for sensitive acylations.
-
Rationale: Lowering the kinetic energy of the system enhances the inherent steric preference for para-substitution, thereby improving regioselectivity.
-
-
Purification Strategy: Recrystallization
-
Action: Recrystallization is often the most effective method for removing the ortho-isomer on a larger scale.
-
Rationale: Positional isomers often have different crystal lattice energies and solubilities. A carefully selected solvent system will allow the desired para-isomer to crystallize out, leaving the more soluble ortho-isomer in the mother liquor.[6] A common starting point is an alcohol like ethanol or a mixed solvent system like ethanol/water.[6][7]
-
Problem 2: Presence of Unreacted 4-Bromophenylacetic Acid
Symptom: Analysis (e.g., TLC, HPLC) shows the presence of a more polar spot/peak identified as 4-bromophenylacetic acid.
Causality: This occurs if the conversion of the carboxylic acid to the acyl chloride was incomplete, or if the acyl chloride hydrolyzed due to moisture before reacting with fluorobenzene.
Solution Workflow:
-
Ensure Complete Acyl Chloride Formation:
-
Action: Before starting the Friedel-Crafts reaction, ensure the conversion of 4-bromophenylacetic acid to 4-bromophenylacetyl chloride (e.g., using thionyl chloride or oxalyl chloride) is complete. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Rationale: The carboxylic acid itself is not reactive under Friedel-Crafts conditions and will remain as an impurity.
-
-
Aqueous Workup:
-
Action: During the reaction workup, perform a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Rationale: The basic wash will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt which will partition into the aqueous layer, effectively removing it from the organic phase containing the desired product.
-
Experimental Protocols & Visualizations
Reaction & Impurity Formation Pathway
The following diagram illustrates the primary reaction pathway to the desired product and the competing side reaction that forms the main isomeric impurity.
Caption: Logical workflow for impurity analysis and purification.
Data Summary: Analytical Techniques
| Technique | Purpose | Typical Conditions | Reference |
| HPLC | Quantify isomeric purity | Column: C18, 4.6 x 150 mmMobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)Flow Rate: 1.0 mL/minDetection: UV at 254 nm | [5] |
| TLC | Monitor reaction progress | Stationary Phase: Silica Gel 60 F₂₅₄Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 v/v) | [7] |
| GC-MS | Identify volatile impurities and confirm mass | Column: Standard non-polar (e.g., HP-5ms)Program: Temperature ramp (e.g., 100°C to 250°C) | [8] |
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt3_E9jhbZdBCtGVodCZZI0ImNILgV2ycHv6b47xW6L0AlRIgcyXJqCOEHS6430IOUbT4nC2XT-cV6EduNqfLnPZzl3pwQyJL5Xc4qEL8fYYD2ksexwDLQm6CUntSPFsAGhhI_-NUnXOWCP6-jKHMMAsEL1XqptZGZkk34EaQuF_oLYAgHC1zQJvsrBWNW6Xg9qOdv51KfGJ3vbTqkmRCqNMo=]
- Organic Syntheses. (n.d.). p-Bromoacetophenone. Org. Syn. Coll. Vol. 1, p.109. [http://www.orgsyn.org/demo.aspx?prep=CV1P0109]
- Chemistry LibreTexts. (2022, August 16). 2.2.4.4F: Second Crop Crystallization. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Recrystallization/3.02%3A_Step-by-Step_Procedures/3.2.
- The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [https://www.rsc.
- BenchChem. (n.d.). Technical Support Center: HPLC Separation of Acetophenone Isomers. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzFqEvgesKXVguoF4oRcXeUMCa18ZAdxaPDElF6aQ_SOZZZd_2kk_5OPNGSQhsKoxjE2vy47xP2odqYMROJe9XiyCx8MgvCPW2XIzgSuvb5Cl87KLQG7l0iMYkT-G-UbXgs8y439l6wHljWiaTGqm-Zf-SfKYgWNfbE1rvdGsTMJKqD5DlyYKUR1OtxMJkmNqP--ABYJPr58Ssj10=]
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [https://www.organic-chemistry.
- MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [https://www.youtube.
- Organic Syntheses. (n.d.). 4-bromoacetophenone. Org. Syn. Coll. Vol. 10, p.124. [http://www.orgsyn.org/demo.aspx?prep=v77p0051]
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of Substituted Acetophenones. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7l8rW7U3fglj24_vtGGnchemszINZ_YvoEr_4TBfNWrjy_9fqTcy2bqc0pl2GW5AhWBrCcsPpGRTQpTSJGntgELf6_TXDj_rKWN5MC0aIILHE7r65g5w0Q4shpp-NlNrVfgBqjehsjtevkhpXdHHCbWA-aRI4EW-XLnWjquQwj6scGN68M97ysBM5edAsUqG-zGsMUJocX21QgIk3AbrRRGz3NA==]
Sources
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- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Production of 4'-Bromo-2-(4-fluorophenyl)acetophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4'-Bromo-2-(4-fluorophenyl)acetophenone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven insights into the common challenges encountered during production, moving from bench-scale experimentation to larger-scale manufacturing. We will focus on the most prevalent synthetic route: the Friedel-Crafts acylation of bromobenzene with (4-fluorophenyl)acetyl chloride.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis.
Q1: What is the most common and industrially viable synthetic route for this compound?
The most direct and widely used method is the Friedel-Crafts acylation . This reaction involves treating bromobenzene with (4-fluorophenyl)acetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). Bromobenzene serves as the aromatic substrate, which is acylated by the electrophile generated from (4-fluorophenyl)acetyl chloride and AlCl₃. The reaction is favored to produce the para-substituted product due to the ortho-, para-directing nature of the bromine substituent.
Q2: Why is a Lewis acid like AlCl₃ necessary, and why is it often used in stoichiometric amounts rather than catalytic quantities?
A Lewis acid is crucial for activating the acylating agent. It coordinates with the chlorine atom of the (4-fluorophenyl)acetyl chloride, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion. This acylium ion is the active species that attacks the electron-rich bromobenzene ring.
Unlike many other catalytic reactions, Friedel-Crafts acylations require at least one full equivalent of AlCl₃. This is because the ketone product formed is itself a Lewis base. The oxygen atom of the carbonyl group in the product, this compound, strongly coordinates with the AlCl₃.[1][2] This forms a stable complex, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles. Therefore, a stoichiometric amount is necessary to drive the reaction to completion. The complex is then hydrolyzed during the aqueous workup step to release the final ketone product.[1]
Q3: What are the primary safety concerns associated with this synthesis?
There are several significant safety hazards to consider:
-
Aluminum Chloride (AlCl₃): It is a water-reactive solid that releases hydrogen chloride (HCl) gas upon contact with moisture. HCl is corrosive and can cause severe respiratory and skin burns.[3] All manipulations should be performed under anhydrous conditions in well-ventilated areas.
-
Hydrogen Chloride (HCl) Gas Evolution: The reaction itself generates a large volume of HCl gas, which must be safely scrubbed or neutralized.[4]
-
Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic. The reaction temperature must be carefully controlled to prevent runaway reactions, which can lead to pressure buildup and loss of containment. Cooling baths are essential, especially during the addition of reagents.[3]
-
Quenching Procedure: The workup, which involves quenching the reaction mixture with water or acid, is also extremely exothermic and releases additional HCl gas as the AlCl₃ complex is destroyed. This step must be performed slowly and with vigorous cooling.[4]
-
Solvents: Solvents commonly used, such as dichloromethane (DCM) or carbon disulfide, are often volatile and may be toxic or flammable.[4] Proper personal protective equipment (PPE), including safety goggles, gloves, and lab coats, is mandatory.[5][6][7]
Section 2: In-Depth Troubleshooting Guide
This guide provides solutions to specific experimental problems in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction is not starting or appears stalled. What are the likely causes?
If the reaction fails to initiate, the issue almost always lies with the catalyst or reagents.
-
Inactive Catalyst: Anhydrous aluminum chloride is extremely hygroscopic. If it has been exposed to atmospheric moisture, it will be partially hydrolyzed and lose its activity. Always use a fresh, unopened bottle or a properly stored, sealed container of AlCl₃. The powder should be free-flowing.[3]
-
Wet Reagents or Glassware: Any moisture in the bromobenzene, (4-fluorophenyl)acetyl chloride, or solvent will consume the AlCl₃ catalyst. Ensure all solvents are freshly distilled from an appropriate drying agent and that all glassware is flame-dried or oven-dried immediately before use.
-
Deactivated Substrate: While bromobenzene is suitable, strongly deactivated aromatic rings (e.g., nitrobenzene) will not undergo Friedel-Crafts acylation.[8][9] Ensure your starting material is not contaminated with deactivating impurities.
Q: My final yield is consistently low. How can I optimize the reaction?
Low yields often result from suboptimal reaction conditions or side reactions.
-
Temperature Control: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions and decomposition can occur.[2] An initial cooling period (e.g., 0-5 °C) during reagent addition is often recommended, followed by a period of stirring at room temperature or gentle heating to ensure the reaction goes to completion.
-
Order of Addition: The standard procedure involves adding the acyl chloride to the mixture of the aromatic substrate and AlCl₃. Reversing the order can sometimes lead to different outcomes or side reactions.
-
Incomplete Reaction: Monitor the reaction by TLC or GC/LC to confirm it has reached completion. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
-
Workup Losses: The product can be lost during the workup and purification steps. Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. Be mindful of pH during washes, as this can affect product solubility.
Problem: Impure Product & Side Reactions
Q: I'm observing significant isomeric impurities in my crude product. What are they and how can I minimize them?
The primary isomeric impurity is typically 2'-Bromo-2-(4-fluorophenyl)acetophenone .
-
Causality: The bromine on bromobenzene is an ortho-, para- directing group. While the para-product is sterically favored and usually predominates, a certain percentage of the ortho-isomer will inevitably form.
-
Minimization Strategies:
-
Steric Hindrance: Using a bulkier Lewis acid or solvent can sometimes increase the steric barrier for the ortho attack, thereby improving the para-selectivity.
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.
-
Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide may favor one isomer over more polar solvents like nitrobenzene or dichloromethane.[2]
-
Q: How can I effectively purify the final product?
Purification is essential to remove isomers, unreacted starting materials, and other byproducts.
-
Recrystallization: This is the most common and scalable method for purifying solid products. A suitable solvent system must be identified where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution. Common solvents for similar acetophenones include ethanol, methanol, or mixed solvent systems like ethanol/water.[10][11]
-
Column Chromatography: For laboratory-scale purification or to isolate very pure material, silica gel column chromatography is effective.[12] A solvent system (e.g., hexanes/ethyl acetate) is chosen to provide good separation between the desired product and impurities.
-
Aqueous Washes: During the workup, washing the organic layer with a dilute base (e.g., NaHCO₃ or NaOH solution) is crucial to remove any acidic impurities, such as (4-fluorophenyl)acetic acid that may have formed from hydrolysis of the acyl chloride.[4] A final wash with brine helps to remove residual water before drying.
Problem: Reaction Control & Workup
Q: The reaction mixture becomes a thick, unmanageable slurry. What can I do?
This is a common occurrence due to the formation of the solid product-AlCl₃ complex.[2]
-
At Lab Scale: Ensure you are using a mechanical stirrer with sufficient torque, as a magnetic stir bar will likely be insufficient.[3]
-
At All Scales: Using a sufficient volume of an appropriate solvent (e.g., dichloromethane) can help keep the complex suspended and the mixture stirrable.[2] The solvent choice is a balance between maintaining fluidity and avoiding excessive dilution, which would slow the reaction rate.
Section 3: Scale-Up Considerations
Transitioning from the laboratory to pilot or production scale introduces new challenges that must be proactively addressed.
Q: What are the major challenges when scaling this reaction from the lab to a pilot plant?
| Challenge | Lab-Scale Mitigation | Scale-Up Strategy |
| Heat Transfer | Ice bath, simple stirring | Jacketed reactor with controlled heating/cooling fluid, high-efficiency overhead stirrer, monitoring of internal and jacket temperatures. |
| Reagent Addition | Manual addition via dropping funnel | Controlled addition via calibrated dosing pumps, often subsurface to prevent splashing and localized overheating. |
| Mass Transfer | Magnetic stir bar / overhead stirrer | High-torque mechanical stirrer with optimized impeller design (e.g., pitched-blade turbine, anchor) to handle viscous slurries. |
| HCl Gas Scrubbing | Fume hood, simple bubbler trap | Dedicated packed-bed scrubber system with circulating caustic solution (e.g., NaOH) to neutralize large volumes of HCl gas. |
| Quenching | Slow addition to ice/HCl in a beaker | Controlled reverse addition: slowly pumping the reaction mass into a separate, well-agitated, and cooled quench vessel containing water or dilute acid. |
| Material Handling | Manual transfer of solids | Use of powder transfer systems (e.g., glove bags, contained charging systems) to safely charge large quantities of AlCl₃. |
Q: How can I manage the reaction's exothermicity at a larger scale?
Effective thermal management is the most critical safety factor during scale-up.
-
Controlled Addition: The rate of addition of the acyl chloride is the primary means of controlling the rate of heat generation. The addition should be slow enough that the reactor's cooling system can maintain the desired internal temperature.
-
Semi-Batch Operation: The reaction is run in a semi-batch mode, where one reactant is slowly added to the other. This prevents the accumulation of unreacted reagents that could lead to a sudden and dangerous temperature spike.
-
Calorimetry Studies: Before scaling up, running reaction calorimetry (e.g., using an RC1 calorimeter) is highly recommended. This provides critical data on the total heat of reaction, the maximum rate of heat evolution, and helps define safe operating parameters for the larger reactor.
Q: Are there alternative, "greener" catalysts or solvents for large-scale production?
Yes, this is an active area of research aimed at reducing the environmental impact of Friedel-Crafts acylations.[13]
-
Alternative Catalysts: While AlCl₃ is traditional, other Lewis acids like FeCl₃, ZnCl₂, or solid acid catalysts (e.g., zeolites) are sometimes used. However, they are often less reactive and may require higher temperatures or are not suitable for deactivated substrates.
-
Brønsted Acids: In some cases, strong Brønsted acids can be used. Methodologies using methanesulfonic anhydride have been developed as a metal- and halogen-free alternative, which can simplify waste disposal.[13]
-
Solvent-Free or Greener Solvents: Some modern approaches aim for solvent-free reactions or the use of higher-boiling, less hazardous solvents. This can reduce waste and improve process mass intensity.[13] However, for this specific reaction, a solvent is often necessary to manage viscosity.
Section 4: Visual Aids & Diagrams
Workflow & Mechanism Diagrams
A clear understanding of the workflow and underlying mechanism is key to successful synthesis and troubleshooting.
Section 5: Recommended Experimental Protocol (Lab Scale)
Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments.
Reagents & Equipment:
-
Bromobenzene (1.0 eq)
-
(4-fluorophenyl)acetyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried, three-neck round-bottom flask with mechanical stirrer, dropping funnel, and nitrogen inlet connected to an HCl scrubber.
-
Ice bath
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.
-
Charging: Charge the flask with anhydrous DCM and bromobenzene. Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Carefully add the anhydrous aluminum chloride to the cooled solution in portions. The mixture may warm slightly. Allow it to cool back to 0-5 °C.
-
Acyl Chloride Addition: Add the (4-fluorophenyl)acetyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous HCl gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring the ice mixture vigorously, slowly and carefully pour the reaction mixture into it. This will be highly exothermic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude solid residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
References
- ChemicalBook. (n.d.). 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone.
- Guidechem. (n.d.). How is 3-FLUORO-4-BROMO-ACETOPHENONE synthesized?.
- Eames, J., & Watkinson, M. (2004). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 6(23), 4261–4263*.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ChemicalBook. (n.d.). 2-Bromo-4'-fluoroacetophenone synthesis.
- Organic Syntheses. (n.d.). p-Bromoacetophenone. Organic Syntheses Procedure, Coll. Vol. 1, p.109 (1941); Vol. 2, p.8 (1922).
- ChemBK. (2024). 2'-Bromo-4'-fluoroacetophenone.
- Chad's Prep. (2021). Synthesis of Ketones and Aldehydes.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses Procedure, Coll. Vol. 5, p.127 (1973); Vol. 41, p.1 (1961).
- Leah4sci. (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts.
- Dirty Medicine. (2019). Ketone Body Synthesis.
- Ramachandran, A., & Haddad, A. (2023). Biochemistry, Ketone Metabolism.
- Organic Syntheses. (n.d.). 4-bromoacetophenone. Organic Syntheses Procedure, Vol. 85, p.10 (2008).
- Chad's Prep. (2021). Retrosynthesis with Aldehydes and Ketones.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.
- Echemi. (2019). This compound Safety Data Sheets.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis Potential with 4-Bromo-2-fluoroacetophenone.
- Google Patents. (2011). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
- ChemicalBook. (2024). 2'-Bromo-4'-fluoroacetophenone - Risk and Safety.
- LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
- Google Patents. (2018). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
- ChemicalBook. (2025). 3'-Bromo-4'-fluoroacetophenone - Safety Data Sheet.
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Navigating the Complexities of Chalcone Synthesis: A Technical Guide to Preventing Byproduct Formation
Welcome to our dedicated technical support center for chalcone synthesis. As a cornerstone in the synthesis of flavonoids and various pharmacologically active compounds, the Claisen-Schmidt condensation, the most common route to chalcones, is a powerful tool in the arsenal of synthetic chemists. However, its elegance can be marred by the formation of unwanted byproducts, leading to reduced yields and complex purification challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to navigate these synthetic hurdles and optimize their chalcone synthesis.
We will delve into the mechanistic underpinnings of common side reactions, offer practical, step-by-step protocols to mitigate these issues, and present alternative synthetic routes for cleaner reactions. Our approach is grounded in scientific literature and extensive laboratory experience to ensure the advice is both theoretically sound and practically applicable.
Troubleshooting Guide: Common Issues and Solutions in Chalcone Synthesis
This section addresses specific problems encountered during chalcone synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, leading to a low yield of the desired chalcone. What is happening and how can I prevent it?
A1: The likely culprit is a Michael addition side reaction.
This is one of the most common side reactions in base-catalyzed chalcone synthesis. In this reaction, an enolate, typically from the starting ketone (e.g., acetophenone), acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated chalcone product. This 1,4-addition results in the formation of a 1,5-dicarbonyl compound, often referred to as a Michael adduct, which is an undesired byproduct that can significantly reduce the yield of your target chalcone.
Causality and Mechanism:
The formation of the Michael adduct is promoted by several factors:
-
Strong Bases: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) increases the concentration of the ketone enolate, which can then act as the Michael donor.
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the Michael addition to occur.
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods after the chalcone has formed increases the likelihood of the subsequent Michael addition.
-
Stoichiometry: An excess of the enolizable ketone leads to a higher concentration of the nucleophilic enolate, promoting the side reaction.
Diagram: Claisen-Schmidt Condensation vs. Michael Addition Side Reaction
Caption: Desired vs. undesired reaction pathways.
Solutions to Minimize Michael Adduct Formation:
-
Catalyst Selection:
-
Milder Bases: Switch from strong bases like NaOH or KOH to milder bases such as potassium carbonate (K₂CO₃) or piperidine.
-
Lewis Acids: Consider using a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), which can promote the reaction without generating a high concentration of enolates.
-
-
Temperature Control:
-
Conduct the reaction at lower temperatures. Running the reaction in an ice bath (0-5 °C) can significantly slow down the rate of the Michael addition.
-
-
Reaction Monitoring and Time:
-
Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting materials are consumed and the chalcone is formed, quench the reaction to prevent the subsequent Michael addition.
-
-
Stoichiometry Adjustment:
-
Use a slight excess of the aldehyde relative to the ketone to ensure the ketone is the limiting reagent, thereby reducing the concentration of the enolate available for the Michael addition.
-
Experimental Protocol: Low-Temperature Claisen-Schmidt Condensation to Minimize Michael Adducts
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.1 eq) and the ketone (1.0 eq) in ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Base Addition: While stirring vigorously, slowly add a pre-chilled solution of 10% NaOH in ethanol dropwise over 15-20 minutes.
-
Reaction: Continue stirring the reaction mixture in the ice bath and monitor its progress by TLC every 30 minutes.
-
Work-up: Once the ketone is consumed, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Purification: Filter the solid product, wash with cold water until the washings are neutral, and recrystallize from a suitable solvent like ethanol.
Q2: My reaction with an aromatic aldehyde lacking α-hydrogens is still giving me byproducts, including an alcohol and a carboxylic acid. What is this side reaction?
A2: You are likely observing the Cannizzaro reaction.
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[1] This can be a significant side reaction when using aromatic aldehydes like benzaldehyde under strong basic conditions.
Causality and Mechanism:
The Cannizzaro reaction is favored by:
-
High Base Concentration: Strong bases are required to initiate the reaction.
-
Elevated Temperatures: Higher temperatures accelerate the reaction rate.
The reaction proceeds via a hydride transfer from a tetrahedral intermediate formed by the attack of a hydroxide ion on one aldehyde molecule to a second aldehyde molecule.
Diagram: The Cannizzaro Reaction Pathway
Caption: Mechanism of the Cannizzaro reaction.
Solutions to Prevent the Cannizzaro Reaction:
-
Control Base Concentration: Use the minimum effective concentration of the base catalyst.
-
Lower the Temperature: Perform the reaction at room temperature or below to disfavor the Cannizzaro reaction.
-
Gradual Addition of Aldehyde: If feasible, add the aldehyde slowly to the reaction mixture containing the ketone and the base. This keeps the instantaneous concentration of the aldehyde low, reducing the likelihood of the bimolecular Cannizzaro reaction.
Q3: I am observing a byproduct that seems to be a dimer of my starting ketone. How can I avoid this?
A3: This is due to the self-condensation of the ketone.
While the Claisen-Schmidt condensation is a crossed aldol reaction, the ketone can also react with itself in a self-condensation reaction, especially if it is highly enolizable and the reaction conditions are harsh. This leads to the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone, both of which are undesired byproducts.
Causality and Mechanism:
Self-condensation is promoted by:
-
Strong Bases and High Temperatures: Similar to other side reactions, these conditions favor enolate formation and subsequent condensation.
-
Slow Reaction with the Aldehyde: If the reaction between the ketone enolate and the aldehyde is slow, the enolate may react with another molecule of the unreacted ketone.
Solutions to Minimize Ketone Self-Condensation:
-
Optimize Reactant Addition: Add the base to a mixture of the aldehyde and ketone. This ensures that the enolate, once formed, has a higher probability of reacting with the more electrophilic aldehyde rather than another ketone molecule.
-
Use a More Reactive Aldehyde: If possible, using an aldehyde with electron-withdrawing groups can increase its electrophilicity and accelerate the desired crossed condensation.
-
Milder Reaction Conditions: Employing milder bases and lower temperatures will reduce the rate of self-condensation.
FAQs: General Questions in Chalcone Synthesis
Q: What are the advantages of "green chemistry" methods for chalcone synthesis?
A: Green chemistry approaches offer several benefits over traditional methods:
-
Solvent-Free Grinding: This method reduces environmental impact by eliminating hazardous organic solvents. It often involves simply grinding the reactants with a solid catalyst (like NaOH) in a mortar and pestle, leading to shorter reaction times and simpler product isolation.[2] One study showed that the synthesis of a particular chalcone derivative yielded 32.6% product via grinding, compared to only 9.2% using a conventional reflux method.[3]
-
Microwave Irradiation: This technique can dramatically shorten reaction times from hours to minutes. It provides uniform heating, which can lead to higher yields and fewer side products.[4]
Q: Are there alternative synthetic methods to the Claisen-Schmidt condensation that are less prone to side reactions?
A: Yes, the Wittig reaction is an excellent alternative.
The Wittig reaction involves the reaction of a phosphorus ylide (derived from an acetophenone) with an aldehyde. This method is often less susceptible to the side reactions common in Claisen-Schmidt condensations, particularly the Michael addition. A recent study demonstrated that the Wittig protocol is more robust and provides products of higher purity, especially when electron-donating groups are present on the benzaldehyde.[5]
Experimental Protocol: Wittig Reaction for Chalcone Synthesis
-
Ylide Preparation (if not commercially available): The corresponding phosphonium salt is prepared from 2-bromoacetophenone and triphenylphosphine, followed by deprotonation with a base to form the ylide.
-
Reaction: Suspend the ylide (1.5 eq) and the aromatic aldehyde (1.0 eq) in water in a round-bottom flask.
-
Heating: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like dichloromethane.
-
Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove. A common method for its removal is filtration through a short plug of silica gel.[5]
Q: How can I effectively monitor my reaction and identify byproducts?
A: Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.
-
TLC: TLC is a quick and easy way to monitor the progress of your reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product. Byproducts will often appear as separate spots with different Rf values.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation. The chalcone product has characteristic signals for the α- and β-vinylic protons, typically appearing as doublets with a coupling constant of ~15-16 Hz for the trans isomer. The Michael adduct will have a more complex spectrum with the disappearance of the vinylic proton signals and the appearance of new aliphatic proton signals.
Data Summary: Comparison of Synthetic Conditions
| Catalyst | Temperature | Solvent | Typical Yield Range | Common Byproducts | Reference |
| NaOH/KOH | Room Temp - Reflux | Ethanol/Methanol | 40-95% | Michael Adducts, Cannizzaro Products, Self-Condensation | [6] |
| K₂CO₃ | Room Temp | Ethanol | 60-85% | Reduced Michael Adducts | [7] |
| Piperidine | Room Temp | Ethanol | 70-90% | Minimal side reactions | [6] |
| BF₃·OEt₂ | Room Temp | Dioxane | 85-95% | Minimal side reactions | |
| Solid NaOH | Room Temp (Grinding) | Solvent-Free | 70-95% | Minimal side reactions | [2] |
References
- D. G. Mandge and N. M. Shailendra, H. P. Singh. (2007). A Review on Synthesis and Pharmacological activities of Chalcone. International Journal of ChemTech Research, 2(1), 52-56.
- Rammohan, A., Reddy, J. S., Sravya, G., Rao, C. N., & Zyryanov, G. V. (2020). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Conference Proceedings, 2265(1), 030001.
- Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: a privileged structure in medicinal chemistry. Chemical reviews, 117(12), 7762-7810.
- Sahoo, A. K., Sahoo, S. K., & Nayak, S. (2017). Microwave-assisted synthesis and biological evaluation of some new chalcone derivatives. Journal of Applied Pharmaceutical Science, 7(5), 184-189.
- Goyal, P., Kumar, A., & Singh, I. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supplement 1), 001-014.
- Al-Jaber, N. A., Bougasim, A. S. A., & Karah, M. M. S. (2012). Study of Michael addition on chalcones and or chalcone analogues. Journal of Saudi Chemical Society, 16(1), 45-53.
- Bukhari, S. N. A., Jasamai, M., Jantan, I., & Ahmad, W. (2013). Mini-review on the synthesis of chalcones. Mini-Reviews in Organic Chemistry, 10(1), 73-83.
- Prabhakar, C., Kumar, V. R., & Kumar, P. S. (2017). Microwave-assisted synthesis of some novel chalcones and their biological evaluation. Indian Journal of Pharmaceutical Sciences, 79(3), 463-469.
- Patel, R. V., Patel, J. K., & Kumari, P. (2019). A review on green synthesis of chalcones.
- de la Torre, M. C., & Sierra, M. A. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.
-
Wikipedia contributors. (2023, December 27). Cannizzaro reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
- Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 319-323). Royal Society of Chemistry.
- Singh, P., & Kumar, A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27953-27985.
- AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Conference Proceedings, 2844(1), 040003.
- National Center for Biotechnology Information. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega, 5(20), 11466-11475.
- Frontiers in Chemistry. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 968339.
- National Center for Biotechnology Information. (2019). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 119(12), 7762-7810.
- National Center for Biotechnology Information. (2019). Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. Molecules, 24(18), 3328.
- TSI Journals. (2017). Synthesis and Evaluation of Chalcone Derivatives for its Alpha-Amylase Inhibitory Activity. Trade Science Inc.
- Popatkar, P., Borge, V., & Gharat, K. (2025). Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds.
-
Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4'-Bromo-2-(4-fluorophenyl)acetophenone: An NMR-Centric Approach
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4'-Bromo-2-(4-fluorophenyl)acetophenone, a halogenated aromatic ketone, represents a scaffold of significant interest due to its potential applications in medicinal chemistry. Its unambiguous characterization is a critical step in ensuring the integrity of research and the safety of potential therapeutics. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the analysis of this compound, while also offering a comparative perspective on other key analytical techniques.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic molecules in solution.[1] Its ability to provide information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool for chemists. For a molecule like this compound, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are fundamental to confirming its identity and purity.
A Practical Guide to the NMR Analysis of this compound
A successful NMR analysis hinges on a well-defined experimental protocol. The following steps outline a robust methodology for acquiring high-quality NMR data for this compound.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Solvent Selection: The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common initial choice for many organic compounds due to its excellent solubilizing properties and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
NMR Instrument Setup:
-
The analysis should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.
-
Visualizing the NMR Workflow
Caption: A streamlined workflow for the NMR analysis of this compound.
Predicted NMR Spectral Data
Disclaimer: The following data is a prediction based on analogous compounds and should be confirmed with experimental results.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~7.8-8.0 | Doublet |
| ~7.6-7.8 | Doublet |
| ~7.0-7.3 | Multiplet |
| ~4.3-4.5 | Singlet |
Predictions are based on data from 2-phenylacetophenone, 4'-bromo-2-phenylacetophenone, 2'-fluoroacetophenone, 4-fluoroacetophenone, and 4-bromoacetophenone.
A Comparative Look: NMR vs. Alternative Analytical Techniques
While NMR is the cornerstone for structural confirmation, a multi-technique approach provides a more comprehensive characterization. Here, we compare NMR with other common analytical methods.
| Technique | Advantages | Disadvantages | Application for this compound |
| NMR Spectroscopy | - Provides detailed structural information. - Non-destructive. - Quantitative capabilities.[1] | - Relatively low sensitivity. - Requires soluble samples. - Can be complex to interpret for large molecules. | - Unambiguous structure confirmation. - Purity assessment. |
| Mass Spectrometry (MS) | - High sensitivity. - Provides molecular weight information. - Can be coupled with chromatography (e.g., GC-MS, LC-MS). | - Destructive technique. - Provides limited structural information on its own. | - Confirmation of molecular weight (C₁₄H₁₀BrFO). - Identification of impurities. |
| Infrared (IR) Spectroscopy | - Provides information about functional groups. - Fast and simple to perform. | - Does not provide detailed structural information. - Can be difficult to interpret complex spectra. | - Confirmation of the carbonyl (C=O) group and aromatic C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | - Excellent for separation and quantification. - High sensitivity with appropriate detectors (e.g., UV-Vis). | - Does not provide structural information directly. - Requires method development. | - Purity determination and quantification. - Isolation of the compound from a mixture. |
Decision-Making in Analytical Strategy
The choice of analytical technique is often dictated by the specific question being asked. The following flowchart illustrates a logical approach to the characterization of a novel compound like this compound.
Caption: A decision-making flowchart for selecting the appropriate analytical technique.
Conclusion
The comprehensive analysis of this compound relies heavily on the power of NMR spectroscopy for its definitive structural elucidation. While techniques such as MS, IR, and HPLC provide crucial complementary information regarding molecular weight, functional groups, and purity, NMR remains the gold standard for piecing together the molecular puzzle. By employing a strategic and multi-faceted analytical approach, researchers can ensure the identity, purity, and quality of this and other novel compounds, thereby upholding the integrity and advancing the pace of scientific discovery.
References
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024).
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A Comparative Guide to the Mass Spectrometric Analysis of 4'-Bromo-2-(4-fluorophenyl)acetophenone
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of 4'-Bromo-2-(4-fluorophenyl)acetophenone, a key intermediate in pharmaceutical synthesis and materials science. As researchers and drug development professionals, the unambiguous identification and structural confirmation of such molecules are paramount. This document moves beyond standard protocols to explain the causality behind analytical choices, offering a framework for selecting the optimal technique based on the experimental objective, whether it be definitive structural elucidation or sensitive quantification in complex matrices.
Section 1: The Foundational Fingerprint: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is the cornerstone technique for the initial characterization of novel, volatile, and semi-volatile organic compounds. Operating as a "hard" ionization source, EI imparts significant energy (typically 70 eV) into the analyte, inducing reproducible and structurally informative fragmentation.[1][2] The resulting mass spectrum serves as a unique molecular fingerprint.
The molecular formula for this compound is C₁₄H₁₀BrFO, with a molecular weight of approximately 293.13 g/mol .[3] Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, all bromine-containing fragments will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[2][4][5] This isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an ion.
Predicted EI Fragmentation Pathway
The fragmentation of this compound is governed by the stability of the resulting ions, primarily through alpha-cleavage, a characteristic fragmentation mechanism for ketones.[6][7]
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular radical cation, [M]•⁺, which will be visible as a doublet at m/z 292 and 294. Aromatic systems tend to produce more stable molecular ions, so this peak should be observable.[8]
-
Primary Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of the more stable radical. In this case, cleavage will preferentially expel the 4-fluorobenzyl radical (•CH₂C₆H₄F) to form the highly resonance-stabilized 4-bromobenzoyl cation. This fragment is expected to be the base peak in the spectrum.
-
Secondary Fragmentation: The 4-bromobenzoyl cation can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule, a common pathway for acylium ions, resulting in the 4-bromophenyl cation.
The logical flow of these fragmentation events is visualized below.
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Expected Key Ions
The following table summarizes the primary ions anticipated in the EI mass spectrum.
| m/z (Isotopic Pair) | Ion Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 292 / 294 | [C₁₄H₁₀BrFO]•⁺ | Low to Moderate | Molecular Ion ([M]•⁺) |
| 183 / 185 | [C₇H₄BrO]⁺ | High (Base Peak) | α-cleavage: Loss of 4-fluorobenzyl radical |
| 155 / 157 | [C₆H₄Br]⁺ | Moderate | Loss of CO from the 4-bromobenzoyl cation |
| 109 | [C₇H₆F]⁺ | Moderate | 4-fluorobenzyl cation formed via benzylic cleavage |
| 95 | [C₆H₄F]⁺ | Low to Moderate | 4-fluorophenyl cation |
Section 2: Hyphenated Techniques: Coupling Separation with High-Fidelity Detection
For analyzing real-world samples, mass spectrometry is almost always coupled with a chromatographic separation technique. The choice between gas and liquid chromatography fundamentally alters the experimental approach and the data obtained.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier choice for the analysis of thermally stable and volatile compounds like this compound. The gas chromatograph provides excellent separation of the analyte from impurities or reaction byproducts before it enters the mass spectrometer, which typically employs an EI source.
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A Comparative Guide to the Synthesis of 4'-Bromo-2-(4-fluorophenyl)acetophenone for Pharmaceutical and Agrochemical Research
Introduction: The Significance of Substituted Acetophenones
4'-Bromo-2-(4-fluorophenyl)acetophenone is a substituted aryl ketone that holds significant potential as a versatile building block in the synthesis of high-value organic molecules. Its structural motifs are found in a variety of biologically active compounds, making it a target of interest for researchers in drug discovery and agrochemical development. The strategic placement of the bromo and fluoro substituents offers multiple points for further chemical modification, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the most appropriate method for their specific needs.
Route A: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1][2] This approach involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring, typically using a Lewis acid catalyst.[3][4][5][6] In this proposed synthesis, 1-bromo-4-fluorobenzene is acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of aluminum chloride.
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of 2-(4-fluorophenyl)acetyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich 1-bromo-4-fluorobenzene ring. The bromine and fluorine atoms are deactivating, ortho-para directing groups. Due to steric hindrance from the bromine atom at the ortho position, the acylation is expected to occur predominantly at the para position to the bromine, yielding the desired 4'-bromo isomer. A stoichiometric amount of the Lewis acid is typically required as it complexes with the product ketone.[3]
Experimental Protocol
Step 1: Synthesis of 2-(4-fluorophenyl)acetyl chloride
2-(4-fluorophenyl)acetic acid is reacted with thionyl chloride or oxalyl chloride to yield the corresponding acyl chloride.[7]
Step 2: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, a solution of 2-(4-fluorophenyl)acetyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, after which a solution of 1-bromo-4-fluorobenzene (1.1 eq.) in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
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A Comparative Guide to the Biological Activity of 4'-Bromo-2-(4-fluorophenyl)acetophenone and Other Acetophenones
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we understand that the nuanced interplay of structural modifications dictates the therapeutic potential of a molecule. This guide provides an in-depth, objective comparison of the biological activity of 4'-Bromo-2-(4-fluorophenyl)acetophenone against a curated selection of other acetophenone derivatives. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the critical insights needed to advance their drug discovery programs.
Introduction: The Versatile Acetophenone Scaffold
The acetophenone core is a privileged scaffold in medicinal chemistry, serving as a foundational template for a diverse array of biologically active compounds. The introduction of various substituents onto this framework profoundly influences the molecule's physicochemical properties, modulating its interaction with biological targets and, consequently, its pharmacological profile. Halogenation, in particular, is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and fine-tune binding affinities.[1] This guide focuses on the specific contributions of bromo and fluoro substitutions in this compound and contextualizes its activity within the broader landscape of acetophenone derivatives.
Comparative Analysis of Biological Activities
The biological potential of acetophenone derivatives spans a wide spectrum, including antimicrobial, anticonvulsant, and cytotoxic activities. The nature and position of substituents on the phenyl rings are critical determinants of both the type and potency of the observed effects.
Antimicrobial Activity
Halogenated acetophenones have demonstrated notable antimicrobial properties. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Once inside, these compounds can disrupt essential cellular processes.
Table 1: Comparative Antimicrobial Activity of Selected Acetophenone Derivatives
| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 3-Bromoacetophenone | 3-Br | Salmonella typhi | 125 | [2] |
| 4-Nitroacetophenone | 4-NO₂ | Staphylococcus aureus | 31.25 | [2] |
| 2-Hydroxyacetophenone | 2-OH | Staphylococcus aureus | 62.5 | [2] |
| 3-Bromo-2,6-dihydroxyacetophenone | 3-Br, 2,6-di-OH | Staphylococcus aureus | Good | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Anticonvulsant Activity
The acetophenone scaffold has been explored for its potential in developing novel anticonvulsant agents. Several derivatives have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[5] These models help identify compounds that can prevent seizure spread and elevate the seizure threshold, respectively.[6]
The introduction of a 4-bromophenyl group into semicarbazone derivatives of acetophenones has been shown to confer significant anticonvulsant activity.[5] This suggests that the 4'-bromo substitution in this compound could be a key contributor to potential anticonvulsant effects. While direct experimental data for this specific compound is lacking in the reviewed literature, the structure-activity relationship (SAR) from related compounds is encouraging.
Table 2: Anticonvulsant Activity of a Phenylacetamide Derivative
| Compound | Structure | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 4-Aminophenylacetamide derivative (Compound 16) | N-(2,6-dimethylphenyl)-2-(4-aminophenyl)acetamide | 50.50 | 93.20 | [7] |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Cytotoxic Activity
The evaluation of cytotoxicity is a critical step in drug discovery, both for identifying potential anticancer agents and for assessing the safety profile of a compound. Halogenated organic compounds are known to exhibit cytotoxic effects against various cancer cell lines.[8]
Studies on brominated acetophenone derivatives have demonstrated that their cytotoxic efficacy is highly dependent on the substitution pattern.[9] For instance, certain brominated derivatives have shown remarkable cytotoxicity against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cell lines.[9] Similarly, derivatives of 2-(4-Fluorophenyl)acetamide have been synthesized and evaluated for their anticancer activity, with some compounds showing notable effects against prostate cancer cell lines.[10][11] This highlights the potential of the this compound scaffold in the development of new anticancer therapies.
Table 3: Comparative Cytotoxicity (IC₅₀, µM) of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives against PC3 Cell Line
| Compound | Substituent on N-phenyl ring | IC₅₀ (µM) | Reference |
| 2b | 4-Cl | 102 | [10] |
| Imatinib (Reference) | - | 40 | [11] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for assessing the antimicrobial, anticonvulsant, and cytotoxic activities of acetophenone derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[12][13]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Inoculum: From a fresh culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve the desired concentration range.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum, no compound), and a sterility control (broth only).[12]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[6][14]
Workflow for Maximal Electroshock (MES) Test
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
Step-by-Step Protocol:
-
Animal Preparation: Use adult male mice, housed under standard laboratory conditions.
-
Compound Administration: Administer the test compound, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group should also be included.
-
Electrical Stimulation: At a predetermined time after drug administration (e.g., 30 minutes and 4 hours), apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
Assessment of Protection: The compound is considered to have provided protection if the tonic hind limb extension is abolished. The percentage of protected animals at each dose is recorded.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT assay to determine cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Structure-Activity Relationship (SAR) Insights
The biological activity of acetophenone derivatives is intricately linked to their structural features. The following diagram illustrates key SAR insights for halogenated acetophenones.
Structure-Activity Relationship of Halogenated Acetophenones
Caption: Key structural features influencing the biological activity of acetophenones.
Key Takeaways from SAR Studies:
-
Halogenation: The presence of halogens like bromine and fluorine can enhance lipophilicity, potentially improving cell membrane penetration and interaction with hydrophobic pockets of target proteins.[1] The position of the halogen is also critical; for example, meta-substitution with halogens has been shown to be favorable for some enzyme inhibitors.[1]
-
Electron-Withdrawing Groups: Groups like nitro (-NO₂) and halogens can increase the electrophilicity of the acetophenone scaffold, which can be beneficial for certain biological activities.[2]
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups can introduce hydrogen bonding capabilities, which can be crucial for target binding.[4]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct comparative data for this specific molecule is limited, the analysis of structurally related acetophenones provides a strong foundation for predicting its potential biological activities. The presence of both bromo and fluoro substituents suggests a favorable profile for antimicrobial, anticonvulsant, and cytotoxic properties. Further empirical studies employing the standardized protocols outlined in this guide are warranted to fully elucidate the therapeutic potential of this and other halogenated acetophenone derivatives. This comparative guide serves as a valuable resource for researchers to inform their experimental design and accelerate the journey from compound synthesis to clinical application.
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A Comparative Guide to Catalysis for 4'-Bromo-2-(4-fluorophenyl)acetophenone Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex molecules is a cornerstone of innovation. The compound 4'-Bromo-2-(4-fluorophenyl)acetophenone, with its distinct reactive sites, presents a versatile scaffold for the synthesis of a wide array of potentially bioactive compounds. This guide provides a comparative analysis of catalytic systems for the key transformations of this substrate, focusing on palladium-catalyzed cross-coupling reactions at the aryl bromide and the catalytic reduction of the ketone functionality. Our discussion is grounded in mechanistic principles and supported by experimental data from analogous systems to provide actionable insights for your synthetic endeavors.
Palladium-Catalyzed Cross-Coupling Reactions: Functionalizing the C-Br Bond
The carbon-bromine bond on the 4'-position of the acetophenone ring is a prime site for the construction of new carbon-carbon and carbon-nitrogen bonds, pivotal for modifying the molecule's steric and electronic properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for these transformations.[1][2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organohalide.[3] For substrates like this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl moieties.
The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The choice of catalyst, ligand, and base is critical for the efficiency of each step. The ligand plays a crucial role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[2]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
While specific data for this compound is limited, we can draw valuable comparisons from studies on structurally similar compounds like 4-bromoacetophenone.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | PPh₃ (part of complex) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Moderate to Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [5] |
| Magnetic supported Pd(II)-N₂O₂ | N₂O₂ Schiff base | Na₂CO₃ | DMA | 140 | 24 | High Conversion | 4-bromoacetophenone | [6] |
| Benzimidazole-oxime-Pd(II) complex | Benzimidazole-oxime | KOH | Water | 100 | 6 | 88 (conversion) | 4-chloroacetophenone | [7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | - | High | Various aryl bromides | [8] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT | - | High | Various aryl bromides | [8] |
Expert Insights:
-
For general applications, commercially available catalysts like Pd(PPh₃)₄ offer a reliable starting point, though they may require higher temperatures and longer reaction times.[5]
-
Heterogeneous catalysts, such as the magnetic supported palladium complex, provide the significant advantage of easy separation and recyclability, which is particularly beneficial for process chemistry and green chemistry initiatives.[6]
-
The choice of ligand is paramount. For challenging couplings, bulky and electron-rich phosphine ligands like P(t-Bu)₃ and PCy₃ can significantly enhance catalytic activity, often allowing for reactions to proceed at room temperature.[8]
-
Aqueous conditions, as demonstrated with the benzimidazole-oxime-Pd(II) complex, are becoming increasingly important for sustainable synthesis.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][9] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, but the subsequent steps involve the formation of a palladium-amido complex followed by reductive elimination to furnish the C-N bond.[10][11] The steric and electronic properties of the phosphine ligand are critical in facilitating the reductive elimination step, which is often rate-limiting.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The development of the Buchwald-Hartwig amination has seen the evolution of several generations of catalysts, primarily differing in the phosphine ligand employed.
| Catalyst Generation | Typical Ligand(s) | Key Features | Substrate Scope |
| First Generation | P(o-tolyl)₃, dppf | Pioneering systems, often require higher temperatures. | Aryl bromides and iodides with primary and secondary amines. |
| Second Generation | Bulky, electron-rich monophosphines (e.g., P(t-Bu)₃, XPhos, SPhos) | Increased reactivity, lower catalyst loadings, broader substrate scope. | Aryl chlorides, bromides, and triflates with a wide range of amines. |
| Third Generation | Biarylphosphine ligands (e.g., RuPhos, BrettPhos) | Highly active for challenging couplings, including sterically hindered substrates. | Expanded scope to include ammonia equivalents and a wider array of heterocycles. |
Expert Insights:
-
For a substrate like this compound, a second-generation catalyst system is a good starting point. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky monophosphine ligand such as XPhos or SPhos, and a strong base like NaOt-Bu or K₃PO₄, is likely to be effective.
-
The choice of base is critical and can influence the reaction outcome. Strong, non-nucleophilic bases are generally preferred.
-
The presence of the ketone functionality in the substrate is generally well-tolerated by modern Buchwald-Hartwig catalyst systems.
Catalytic Reduction of the Ketone: Accessing Chiral Alcohols
The ketone moiety in this compound is another key functional group that can be transformed, most commonly through reduction to a secondary alcohol. The resulting chiral alcohol can be a valuable intermediate in the synthesis of enantiomerically pure compounds.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones. The Noyori-type catalysts, typically ruthenium complexes with chiral diamine or amino alcohol ligands, are benchmarks in this field.[12][13][14]
Noyori's catalysts operate via a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the hydrogen transfer from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone.[14] This concerted mechanism avoids direct coordination of the ketone to the metal center and proceeds through a six-membered pericyclic transition state, leading to high enantioselectivity.[14]
Caption: Experimental workflow for asymmetric transfer hydrogenation of the ketone.
| Catalyst Type | Example | Hydrogen Source | Key Features | Expected Outcome | Reference |
| Noyori-type Ru Catalyst | Ru(II)-TsDPEN | i-PrOH/base or HCOOH/NEt₃ | High enantioselectivity for aryl ketones, low catalyst loadings. | High yield and high enantiomeric excess (ee) of the corresponding alcohol. | [13][14] |
| Biocatalysts | Whole cells (e.g., Geotrichum candidum, Aspergillus niger) | Glucose (in culture medium) | High enantioselectivity, mild reaction conditions, environmentally friendly. | High conversion and excellent ee for 4-bromoacetophenone. | [15][16] |
| Oxazaborolidines | CBS catalysts | Borane (BH₃) | Stoichiometric or catalytic use of chiral boron reagents. | Good to excellent ee for acetophenone derivatives. | [17] |
Expert Insights:
-
Noyori-type catalysts are highly versatile and reliable for the asymmetric reduction of a wide range of ketones, including functionalized acetophenones. They are commercially available and offer excellent enantioselectivity.[13][14]
-
Biocatalysis presents a green and highly selective alternative. The use of whole-cell microorganisms or isolated enzymes can provide access to either enantiomer of the alcohol with exceptional purity.[16] However, this approach may require screening of different microbial strains and optimization of fermentation conditions.
-
The choice between a chemical catalyst and a biocatalyst will depend on factors such as substrate compatibility, desired enantiomer, scalability, and available resources.
Conclusion
The strategic functionalization of this compound can be effectively achieved through a variety of catalytic methods. For C-C and C-N bond formation at the aryl bromide position, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer a broad scope and high efficiency. The choice of ligand is paramount to success in these transformations. For the enantioselective reduction of the ketone, both well-established transition metal catalysts, such as the Noyori-type systems, and increasingly popular biocatalytic methods provide excellent options for accessing chiral alcohol intermediates.
The selection of the optimal catalyst for a specific transformation will depend on a careful consideration of the desired product, required selectivity, process scalability, and economic and environmental factors. This guide serves as a foundational resource to inform these critical decisions in your synthetic campaigns.
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Buchwald–Hartwig amination. In Wikipedia. Retrieved January 21, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
- Yusof, N. S. M., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2. Malaysian Journal of Chemistry, 24(2), 60-70.
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Suzuki reaction. In Wikipedia. Retrieved January 21, 2026, from [Link]
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- Dub, P. A., & Gordon, J. C. (2018). The mechanism of enantioselective ketone reduction with Noyori and Noyori−Ikariya bifunctional catalysts. Dalton Transactions, 47(43), 15194-15225.
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Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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- Al-Masoudi, N. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4'-Bromo-2-(4-fluorophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 4'-Bromo-2-(4-fluorophenyl)acetophenone, a key intermediate in the synthesis of various pharmacologically active molecules. As senior application scientists, we move beyond mere procedural lists to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.
The Critical Role of Purity in Drug Discovery
This compound serves as a versatile building block in organic synthesis. The presence of impurities, even in minute quantities, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not just recommended but essential for rigorous quality control.
This guide will compare and contrast the following key analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and detection of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity estimation, particularly through quantitative NMR (qNMR).
-
Melting Point Analysis: A classical, yet effective, preliminary indicator of purity.
Below is a workflow diagram illustrating the logical progression of these analytical techniques in a comprehensive purity assessment.
Comparative Guide to Bromo-Fluoro-Acetophenone Building Blocks in Medicinal Chemistry
Introduction
Halogenated acetophenones are foundational scaffolds in the landscape of organic synthesis and drug discovery. The strategic placement of halogen atoms—specifically bromine and fluorine—on the acetophenone core imparts unique physicochemical properties that medicinal chemists leverage to enhance molecular interactions, improve metabolic stability, and direct synthetic transformations. These building blocks are pivotal in constructing a wide array of bioactive molecules, from anti-inflammatory drugs to novel antimicrobial and anticancer agents.[1][2]
This guide focuses on a specific subclass: bromo-fluoro-acetophenones. While a vast chemical space can be explored with these synthons, direct public literature on the applications of 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0) is limited. However, by conducting a comparative analysis of its structural isomers, for which there is a wealth of published data, we can gain profound insights into the potential reactivity, performance, and applications of this and other related compounds. This document serves as a technical guide for researchers, scientists, and drug development professionals, comparing the documented utility of key bromo-fluoro-acetophenone isomers and providing a predictive framework for leveraging these powerful intermediates.
I. Comparative Analysis of Key Bromo-Fluoro-Acetophenone Isomers
The specific positioning of bromine and fluorine atoms on the acetophenone skeleton dictates the synthetic pathways for which each isomer is best suited. Bromine often serves as a versatile handle for cross-coupling reactions or as a leaving group, while the highly electronegative fluorine atom modulates the electronic character of the aromatic ring, influencing reaction selectivity and the pharmacological profile of the final product. Below, we compare three well-documented isomers to understand this structure-function relationship.
Isomer A: 2'-Bromo-4'-fluoroacetophenone
-
CAS Number: 1006-39-9
-
Primary Application: Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Kinase Inhibitors.
-
Causality of Application: The ortho-bromo position is critical for subsequent intramolecular cyclization or rearrangement reactions often required in the synthesis of complex heterocyclic systems. It serves as a key building block for the NSAID Flurbiprofen and the MEK1/2 inhibitor Binimetinib , used in cancer therapy.
Featured Application: Synthesis of Flurbiprofen
Flurbiprofen is a propionic acid derivative with potent anti-inflammatory, analgesic, and antipyretic properties. One synthetic route can be envisioned starting from 2'-Bromo-4'-fluoroacetophenone.[3]
Conceptual Synthetic Workflow
Caption: Conceptual synthesis of Flurbiprofen.
Experimental Protocol: Step 1 - Reduction of Ketone
-
Dissolve 2'-Bromo-4'-fluoroacetophenone (1.0 eq) in methanol (MeOH) in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding water, followed by acidification with dilute HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate alcohol.[3]
Isomer B: 3'-Bromo-4'-fluoroacetophenone
-
CAS Number: 1007-15-4
-
Primary Application: Precursor for Chalcones and Carbazoles.
-
Causality of Application: The ketone functionality is readily available for condensation reactions, while the halogenated phenyl ring forms the "A ring" of the resulting chalcone. This isomer is particularly useful for synthesizing α,β-unsaturated ketones (chalcones), which are scaffolds for a vast number of compounds with antimicrobial, anti-inflammatory, and optical properties.
Featured Application: Synthesis of a Halogenated Chalcone
Chalcones are synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and a benzaldehyde.[4][5] These structures are known to exhibit potent antimicrobial activities.[6][7][8]
General Claisen-Schmidt Condensation Workflow
Caption: Experimental workflow for Chalcone synthesis.
Experimental Protocol: Base-Catalyzed Chalcone Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 3'-Bromo-4'-fluoroacetophenone (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.[2][4]
-
Catalyst Addition: While stirring the solution vigorously at room temperature, slowly add an aqueous solution of 40-50% potassium hydroxide (KOH).[9]
-
Reaction: Continue stirring at room temperature for 12-16 hours. The formation of a solid precipitate often indicates product formation. Monitor the reaction's progress via TLC.[2]
-
Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[9]
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.[4]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[10]
-
Characterization: Confirm the structure using IR, NMR, and Mass Spectrometry and determine the melting point.[5]
Table 1: Comparative Antimicrobial Activity of Fluoro-Substituted Chalcones
| Compound ID | B-Ring Substitution | Test Organism | MIC (µg/mL) | Reference |
| 13 | 2-fluoro | S. aureus | 15.6 | [11] |
| 14 | 2-trifluoromethyl | S. aureus | 7.81 | [11] |
| 20 | 2-fluoro | C. albicans | 15.62 | [6] |
| 21 | 2,5-difluoro | C. albicans | 31.25 | [6] |
This data is representative of fluoro-chalcones and highlights their potential. Specific derivatives from 3'-Bromo-4'-fluoroacetophenone would require experimental validation.
II. Predicted Application of this compound
Based on its unique structure—a diaryl ketone with distinct halogenation patterns—we can predict the utility of This compound . Its core (4-bromophenyl)-C(=O)-CH2-(4-fluorophenyl) is structurally analogous to intermediates used in the synthesis of potent triazole antifungal agents .[12]
Hypothesis: A Precursor for Triazole Antifungals
Many potent antifungal drugs, like Fluconazole, are built around a central tertiary alcohol flanked by two aromatic rings and substituted with 1,2,4-triazole moieties.[13][14] The synthesis of these molecules often proceeds through a diaryl ketone intermediate, which is first halogenated at the α-carbon and then reacted with 1,2,4-triazole.[15][16]
The structure of this compound is essentially a pre-functionalized diaryl ketone. The α-carbon is already substituted with a 4-fluorophenyl group. The next logical steps would involve:
-
α-Bromination: Introduction of a bromine atom on the methylene bridge.
-
Nucleophilic Substitution: Reaction with 1,2,4-triazole to install the first triazole ring.
-
Conversion to an Epoxide: Formation of a reactive epoxide intermediate.
-
Epoxide Opening: Reaction with a second molecule of 1,2,4-triazole to form the final tertiary alcohol core.
This positions this compound as a potentially valuable and advanced intermediate for creating novel, highly substituted triazole antifungals, where the bromo and fluoro substituents on the phenyl rings can be used to fine-tune the drug's efficacy and pharmacokinetic profile.[12]
III. Conclusion
While direct experimental data for this compound remains proprietary or unpublished, a comparative analysis of its isomers provides a robust framework for understanding its potential.
-
Performance Comparison: Like its isomers, it possesses a ketone for condensations and halogen handles for cross-coupling or directing reactivity. The utility of 2'-Bromo-4'-fluoroacetophenone in synthesizing approved drugs like Flurbiprofen underscores the pharmaceutical value of this substitution pattern. The ease with which 3'-Bromo-4'-fluoroacetophenone forms chalcones demonstrates the synthetic accessibility to biologically active scaffolds.
-
Predicted Utility: The unique diaryl ketone structure of this compound strongly suggests its application as a high-value intermediate in the synthesis of complex heterocyclic systems, most notably next-generation triazole antifungal agents.
This guide illustrates that by understanding the role of isomeric building blocks, researchers can make informed decisions about synthesis design and predict the utility of novel, uncharacterized reagents in the pursuit of new therapeutic agents.
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A Researcher's Guide to Chalcone Synthesis: Microwave-Assisted vs. Conventional Methods
In the dynamic landscape of medicinal chemistry and drug development, the synthesis of novel bioactive compounds is a cornerstone of innovation. Among the myriad of molecular scaffolds, chalcones (1,3-diphenyl-2-propen-1-one) stand out as privileged structures. These α,β-unsaturated ketones, precursors to flavonoids and isoflavonoids, are abundant in nature and exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The Claisen-Schmidt condensation remains the classical and most widely employed method for synthesizing these valuable compounds.[2][3]
However, the relentless pursuit of efficiency, higher yields, and greener processes has led to the adoption of modern techniques, with microwave-assisted organic synthesis (MAOS) emerging as a powerful alternative to conventional heating methods.[4][5] This guide provides an in-depth, objective comparison of microwave-assisted and conventional approaches to chalcone synthesis, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The Fundamental Difference: A Tale of Two Heating Mechanisms
Conventional synthesis of chalcones typically involves heating the reaction mixture using an oil bath or heating mantle.[6] In this scenario, heat is transferred from the source to the vessel walls and then into the reaction mixture via conduction and convection.[7] This process is often slow and can lead to uneven heating, with the vessel walls being hotter than the bulk of the solution.[6]
Microwave-assisted synthesis, on the other hand, utilizes microwave energy to heat the reaction mixture directly and volumetrically.[7][8] Polar molecules within the reaction mixture, such as the solvent and reactants, align with the rapidly oscillating electric field of the microwaves.[8] This constant realignment generates heat uniformly throughout the sample, leading to rapid and efficient heating.[6]
Caption: Comparison of conventional and microwave-assisted heating mechanisms.
Performance Metrics: A Head-to-Head Comparison
Experimental evidence consistently demonstrates the superiority of microwave-assisted synthesis over conventional methods in several key performance areas. The most significant advantages are a dramatic reduction in reaction time and an increase in product yield.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days (e.g., 10-40 hours)[9] | Seconds to minutes (e.g., 1-5 minutes)[9] |
| Product Yield | Good (e.g., 71-87%)[9] | Excellent (e.g., 78-92%)[9] |
| Energy Consumption | High | Low[7] |
| Solvent Usage | Often requires significant amounts | Can be performed with minimal or no solvent[10][11] |
| Product Purity | May require extensive purification[10] | Often results in cleaner products with fewer side reactions[6][12] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the synthesis of chalcones using both conventional and microwave-assisted methods. These are based on the well-established Claisen-Schmidt condensation.[13]
Conventional Claisen-Schmidt Condensation Protocol
This method involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative at room temperature or with gentle heating.
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Acetophenone derivative (1 equivalent)
-
Base catalyst (e.g., NaOH or KOH)
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in a suitable solvent like ethanol.[1]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).[1]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can range from several hours to a full day.[13]
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water.[3]
-
Neutralization and Precipitation: Neutralize the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone product.[3]
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry.[13] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[13]
Microwave-Assisted Synthesis Protocol
This method utilizes a dedicated microwave reactor to accelerate the reaction.
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Acetophenone derivative (1 equivalent)
-
Base catalyst (e.g., NaOH, KOH, or anhydrous K2CO3)
-
Solvent (e.g., ethanol) or solvent-free conditions
-
Microwave vial (10 mL)
-
Microwave synthesis reactor
Procedure:
-
Reactant Preparation: In a 10 mL microwave vial, combine the aromatic aldehyde (e.g., 0.974 mmol) and the acetophenone derivative (e.g., 0.974 mmol).[14]
-
Catalyst and Solvent Addition: Add the base catalyst. For instance, a 5% ethanolic NaOH solution (3 mL) can be used.[14] In some eco-friendly protocols, a solid catalyst like anhydrous K2CO3 is mixed with the reactants to form a paste, which is then air-dried, allowing for a solvent-free reaction.[11]
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100°C) and power (e.g., 50-320 Watts) for a short duration, typically ranging from 1 to 5 minutes.[9][14][15]
-
Monitoring: The reaction progress can be monitored by TLC.[9]
-
Workup and Purification: After completion, the product often crystallizes directly upon cooling.[14] The crystals can be collected by filtration, washed with a cold solvent like ethanol, and dried.[14] If the product does not precipitate, a standard aqueous workup and extraction can be performed.[9]
Caption: A comparative workflow for conventional and microwave-assisted chalcone synthesis.
Green Chemistry Perspective
Microwave-assisted synthesis aligns well with the principles of green chemistry.[16][17] The significant reduction in reaction times leads to lower energy consumption.[7] Furthermore, many microwave-assisted protocols for chalcone synthesis have been developed to use minimal or no solvent, reducing the generation of hazardous waste.[11][16] The use of solid catalysts like anhydrous K2CO3 further enhances the eco-friendliness of the process.[11]
Conclusion
For researchers and professionals in drug development, the choice of synthetic methodology is critical. While conventional Claisen-Schmidt condensation is a reliable and well-understood method for chalcone synthesis, it is often hampered by long reaction times and lower yields.[5][10] Microwave-assisted synthesis presents a compelling alternative, offering dramatic acceleration of reaction rates, improved yields, and cleaner product formation.[6][12] The adoption of microwave technology not only enhances laboratory efficiency but also promotes more sustainable and environmentally friendly chemical practices. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage the advantages of microwave-assisted synthesis in their quest for novel chalcone-based therapeutics.
References
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Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. (n.d.). Frontiers in Chemistry. [Link]
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Microwave Assisted Synthesis of Chalcone and Biological Activity. (n.d.). Scholars Research Library. [Link]
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Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2022). MDPI. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC. [Link]
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ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. (n.d.). Rasayan Journal of Chemistry. [Link]
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Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. (2011). Asian Publication Corporation. [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]
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Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
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Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. (2025). ACS Omega. [Link]
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The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022). PMC. [Link]
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Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]
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Comparative reaction time and percentage yield of chalcone derivatives... (n.d.). ResearchGate. [Link]
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Microwave chemistry. (n.d.). Wikipedia. [Link]
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CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. (2022). Jurnal UNS. [Link]
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]
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Green Chemistry: Sustainable Synthesis of Chalcones and Applications. (n.d.). RJPN. [Link]
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Safety Operating Guide
Proper Disposal of 4'-Bromo-2-(4-fluorophenyl)acetophenone: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS No. 107028-32-0), a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Core Principles of Disposal
The disposal of this compound is governed by its classification as a halogenated organic compound. The foundational regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[2][3][4][5][6] This means the generator of the waste is responsible for its safe handling from the moment it is created until its final disposal.
| Chemical Information | |
| IUPAC Name | 1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone[] |
| CAS Number | 107028-32-0[8] |
| Molecular Formula | C14H10BrFO[] |
| Molecular Weight | 293.13 g/mol [] |
| Assumed Hazards | Corrosive, skin and eye irritant |
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and associated waste.
Personal Protective Equipment (PPE)
Given the assumed corrosive nature of the compound, robust personal protection is non-negotiable. Before handling the waste, ensure the following PPE is worn:
-
Hand Protection : Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[9]
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling larger quantities or when there is a splash hazard, chemical splash goggles should be worn.[10][11]
-
Body Protection : A standard laboratory coat is required. When handling larger quantities of the solid or any solutions, a chemical-resistant apron over the lab coat is advised.[10][11]
-
Respiratory Protection : If there is a risk of generating dust, handling should be conducted in a certified chemical fume hood.[12]
Waste Segregation: The Cornerstone of Safety
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal pathways.
-
Designated Waste Container : All waste containing this compound must be collected in a designated hazardous waste container.
-
Halogenated vs. Non-Halogenated : This compound is a halogenated organic. It is imperative to collect it separately from non-halogenated organic waste. Co-mingling can lead to complications and increased costs in the disposal process.
-
Solid vs. Liquid Waste :
-
Solid Waste : Unused or expired this compound, and any grossly contaminated items (e.g., weigh boats, spatulas), should be collected as solid hazardous waste.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless they are also halogenated and compatible.
-
-
Avoid Incompatibilities : Do not mix this waste with strong acids, bases, or oxidizing agents.[1]
Container Management and Labeling
Proper container management is a key aspect of RCRA compliance.
-
Container Type : Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is suitable. For liquid waste, a glass or HDPE bottle with a secure, leak-proof cap is appropriate.[13]
-
Labeling : The waste container must be labeled clearly and accurately from the moment the first particle of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The hazards associated with the waste (e.g., "Corrosive," "Irritant")
-
-
Container Condition : Keep the exterior of the waste container clean and free of contamination. Ensure the lid is securely fastened at all times, except when adding waste.[13]
Storage and Accumulation
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[10]
-
Volume Limits : Do not exceed the accumulation limits for your facility's generator status.
Final Disposal
-
Arranging for Pickup : Once the waste container is full or is no longer needed, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Hazardous Waste Manifest : The transport of the waste from your facility to the disposal site will be tracked using a Hazardous Waste Manifest. This is a legal document that follows the waste from "cradle-to-grave."[2][3][4] Your EHS department will typically handle the completion of the manifest.
Disposal Workflow Visualization
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal plan, laboratory professionals can ensure the safe management of this compound waste, thereby upholding their commitment to safety, regulatory compliance, and environmental stewardship.
References
-
Frequent Questions about e-Manifest. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Manifests: Everything You Need to Know. (2025, November 20). Triumvirate Environmental. Retrieved from [Link]
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Personal protective equipment for handling 4'-Bromo-2-(4-fluorophenyl)acetophenone
Essential Safety and Handling Guide for 4'-Bromo-2-(4-fluorophenyl)acetophenone
This guide provides comprehensive safety and logistical information for the handling and disposal of this compound. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following protocols are grounded in established safety principles and data from structurally similar compounds, providing a robust framework for your operational procedures.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe chemical handling. Based on the analysis of related compounds, this compound is expected to present the following risks:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4] Some related compounds are noted to cause severe skin burns and eye damage.[5]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
-
Harmful if Swallowed: Oral toxicity is a concern with related compounds.[4][6]
-
Lachrymator: Some similar compounds are lachrymators, meaning they can cause tearing.[5]
Hazard Summary Table
| Hazard | Classification | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Category 2 (Irritation) to Category 1B (Burns) | Dermal |
| Serious Eye Damage/Irritation | Category 2A (Serious Irritation) to Category 1 (Damage) | Ocular |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Inhalation |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Ingestion |
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable when handling this compound.[7][8]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for protection against ketones and halogenated aromatic compounds.[9][10] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[4][11]
-
Eye and Face Protection: Tightly fitting chemical safety goggles are essential to protect against splashes.[3][12] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4][11]
-
Skin and Body Protection: A flame-retardant lab coat should be worn to protect against accidental spills.[7][10] Closed-toe shoes are required at all times in the laboratory.[12] For larger scale operations, a chemical-resistant apron or a full chemical suit may be necessary.[13]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[7][14] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[15]
PPE Selection Workflow
Caption: PPE Selection Workflow based on Hazard Assessment.
Safe Handling and Operational Plan
A systematic approach to handling ensures a safe experimental workflow.
Preparation and Handling Protocol:
-
Review Safety Data Sheets: Before beginning any work, thoroughly review the SDS for 4'-Bromoacetophenone and 2-Bromo-4'-fluoroacetophenone.[7][8]
-
Work Area Preparation: Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[16] Verify that the fume hood is functioning correctly.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the section above.
-
Chemical Handling:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][14]
-
Keep away from strong oxidizing agents and strong bases, as these are incompatible materials.[2][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[2][3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[5][17]
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container. Do not mix with other waste.[1]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2][5] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[4] Always follow local, state, and federal regulations for hazardous waste disposal.
Safe Handling and Disposal Workflow
Caption: A workflow for the safe handling and disposal of this compound.
References
-
P-BROMO ACETOPHENONE (FOR SYNTHESIS) (4-BROMO ACETOPHENONE) Safety Data Sheet - LobaChemie. Available at: [Link]
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Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Available at: [Link]
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Safety and Handling of Organic Compounds in the Lab | Solubility of Things. Available at: [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. Available at: [Link]
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Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
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Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Utah State University. Available at: [Link]
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Personal Protective Equipment (PPE) - University of Tennessee Knoxville. Available at: [Link]
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3-Bromoacetophenone Safety Data Sheet - Avocado Research Chemicals. (2025, September 12). Available at: [Link]
-
How to Choose PPE for Chemical Work - Allan Chemical Corporation. (2025, October 23). Available at: [Link]
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Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. (2024, August 27). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
